molecular formula C10H8N2O3 B083775 (4-Oxo-4H-quinazolin-3-yl)-acetic acid CAS No. 14663-53-7

(4-Oxo-4H-quinazolin-3-yl)-acetic acid

Cat. No.: B083775
CAS No.: 14663-53-7
M. Wt: 204.18 g/mol
InChI Key: BBBICQPTZBHLBM-UHFFFAOYSA-N
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Description

(4-Oxo-4H-quinazolin-3-yl)-acetic acid is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-8-4-2-1-3-7(8)10(12)15/h1-4,6H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBICQPTZBHLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352567
Record name (4-Oxo-4H-quinazolin-3-yl)-acetic acid
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Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14663-53-7
Record name 4-Oxo-3(4H)-quinazolineacetic acid
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Record name (4-Oxo-4H-quinazolin-3-yl)-acetic acid
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Record name 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
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Foundational & Exploratory

A Technical Guide to Novel Synthesis of (4-Oxo-4H-quinazolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a novel, efficient, and environmentally conscious approach for the synthesis of (4-Oxo-4H-quinazolin-3-yl)-acetic acid, a key scaffold in medicinal chemistry. The presented methodology leverages a one-pot, microwave-assisted reaction, aligning with the principles of green chemistry by minimizing reaction times and the use of hazardous solvents.

Overview of Synthetic Strategy

The synthesis of this compound is achieved through a two-step process, which can be efficiently combined into a streamlined workflow. The core of this method is the microwave-assisted, one-pot synthesis of the ethyl ester precursor, ethyl (4-oxo-4H-quinazolin-3-yl)acetate, from readily available starting materials. This is followed by a straightforward hydrolysis step to yield the final carboxylic acid.

This approach offers significant advantages over classical methods, which often involve multiple steps, harsher reaction conditions, and the isolation of intermediates. The use of microwave irradiation accelerates the reaction, leading to higher yields and purity in a fraction of the time required for conventional heating.

Experimental Protocols

One-Pot Microwave-Assisted Synthesis of Ethyl (4-oxo-4H-quinazolin-3-yl)acetate

This procedure is adapted from a green chemistry approach for the synthesis of 3-substituted-quinazolin-4(3H)-ones[1][2].

Materials:

  • Anthranilic acid

  • Triethyl orthoformate

  • Ethyl glycinate hydrochloride

  • Triethylamine (TEA)

  • Ethanol (absolute)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine anthranilic acid (5 mmol, 1.0 eq), ethyl glycinate hydrochloride (6 mmol, 1.2 eq), and triethyl orthoformate (6 mmol, 1.2 eq) in absolute ethanol (5 mL).

  • To the suspension, add triethylamine (6 mmol, 1.2 eq) dropwise to neutralize the hydrochloride and liberate the free amino ester.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture over crushed ice (50 g) with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure ethyl (4-oxo-4H-quinazolin-3-yl)acetate as a white solid.

Hydrolysis of Ethyl (4-oxo-4H-quinazolin-3-yl)acetate

Materials:

  • Ethyl (4-oxo-4H-quinazolin-3-yl)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N)

Procedure:

  • Dissolve ethyl (4-oxo-4H-quinazolin-3-yl)acetate (1 mmol, 1.0 eq) in a mixture of THF (10 mL) and water (5 mL).

  • Add lithium hydroxide (2 mmol, 2.0 eq) to the solution and stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and acidify to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis, based on analogous reactions reported in the literature.

StepProductYield (%)Melting Point (°C)
One-pot synthesisEthyl (4-oxo-4H-quinazolin-3-yl)acetate75-85138-140
HydrolysisThis compound>90295

Visualization of Workflow and Synthetic Pathway

Synthetic Pathway

G cluster_0 One-Pot Microwave Synthesis A Anthranilic Acid D Ethyl (4-oxo-4H-quinazolin-3-yl)acetate A->D EtOH, Microwave, 120°C B Ethyl Glycinate B->D EtOH, Microwave, 120°C C Triethyl Orthoformate C->D EtOH, Microwave, 120°C E This compound D->E 1. LiOH, THF/H2O 2. HCl

Synthetic route to this compound.
Experimental Workflow

G cluster_ester Ester Synthesis cluster_acid Hydrolysis mix Mix Reactants: Anthranilic Acid, Ethyl Glycinate, Triethyl Orthoformate in EtOH microwave Microwave Irradiation (120°C, 30 min) mix->microwave precipitate_ester Precipitate in Ice Water microwave->precipitate_ester filter_ester Filter and Wash precipitate_ester->filter_ester recrystallize Recrystallize from Ethanol filter_ester->recrystallize dissolve Dissolve Ester in THF/H2O recrystallize->dissolve Intermediate Product hydrolyze Add LiOH, Stir dissolve->hydrolyze evaporate Remove THF hydrolyze->evaporate acidify Acidify with HCl evaporate->acidify filter_acid Filter and Dry acidify->filter_acid product Final Product: This compound filter_acid->product

Step-by-step experimental workflow for the synthesis.

References

Spectroscopic data (NMR, IR, Mass Spec) of (4-Oxo-4H-quinazolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Oxo-4H-quinazolin-3-yl)-acetic acid is a derivative of the quinazolinone heterocyclic system, a scaffold of significant interest in medicinal chemistry and drug discovery. The quinazolinone core is found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a detailed overview of the spectroscopic data, a plausible experimental protocol for its synthesis, and its application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.30s1HH2 (quinazolinone ring)
~8.15d1HH5 (quinazolinone ring)
~7.85t1HH7 (quinazolinone ring)
~7.70d1HH8 (quinazolinone ring)
~7.55t1HH6 (quinazolinone ring)
~5.00s2H-CH₂- (acetic acid moiety)
~11.0-13.0br s1H-COOH (carboxylic acid)

Note: Predicted chemical shifts are for a solution in a deuterated solvent such as DMSO-d₆. The carboxylic acid proton is exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~170.0-COOH (carbonyl)
~161.0C4 (C=O of quinazolinone)
~148.0C8a
~145.0C2
~135.0C7
~128.0C5
~127.5C6
~127.0C4a
~121.0C8
~48.0-CH₂- (acetic acid moiety)

Note: Predicted chemical shifts are for a solution in a deuterated solvent such as DMSO-d₆.

Table 3: Predicted IR and Mass Spectrometry Data
Spectroscopic TechniqueCharacteristic Peaks/Signals
IR (Infrared) Spectroscopy ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)~1720 cm⁻¹ (C=O stretch of carboxylic acid)~1680 cm⁻¹ (C=O stretch of quinazolinone amide)~1610, 1580, 1480 cm⁻¹ (C=C and C=N stretching of aromatic rings)
Mass Spectrometry (MS) Expected [M+H]⁺: 205.0608 (for C₁₀H₈N₂O₃)Expected [M-H]⁻: 203.0462 (for C₁₀H₈N₂O₃)

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, which is a common strategy for the preparation of 3-substituted quinazolin-4-ones. A plausible synthetic route is outlined below.

Synthesis of this compound

Step 1: Synthesis of 2-Aminobenzamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid in a suitable solvent like tetrahydrofuran (THF).

  • Activation: Cool the solution to 0°C in an ice bath. Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) portion-wise and stir the mixture for 1-2 hours at this temperature.

  • Amination: Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise while maintaining the temperature at 0°C.

  • Work-up: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of Quinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask, mix 2-aminobenzamide with an excess of formic acid.

  • Cyclization: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry to obtain quinazolin-4(3H)-one.

Step 3: N-Alkylation to yield this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve quinazolin-4(3H)-one in a polar aprotic solvent like dimethylformamide (DMF).

  • Deprotonation: Add a strong base such as sodium hydride (NaH) portion-wise at 0°C. Stir the mixture until the evolution of hydrogen gas ceases.

  • Alkylation: Add a solution of ethyl bromoacetate in DMF dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis: After the alkylation is complete, quench the reaction with water. Add a solution of sodium hydroxide and heat the mixture to hydrolyze the ester.

  • Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The crude product can be collected by filtration and purified by recrystallization.

Application in PROTAC Technology

This compound is utilized as a linker molecule in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by connecting the target-binding and E3 ligase-binding moieties and orienting them correctly for the ternary complex formation.

Below is a diagram illustrating the general workflow of synthesizing a PROTAC using this compound as a component of the linker.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow A Target Protein Ligand (with reactive group) G Final Amide Coupling A->G B This compound (Linker Precursor) D Activation of Carboxylic Acid B->D C E3 Ligase Ligand (with reactive group) E Amide Coupling C->E D->E F Linker-E3 Ligand Conjugate E->F F->G H PROTAC Molecule G->H

Caption: PROTAC Synthesis Workflow.

This workflow demonstrates the sequential coupling of the target protein ligand and the E3 ligase ligand to the linker derived from this compound. The carboxylic acid group of the linker is typically activated first to facilitate amide bond formation.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. While experimental spectroscopic data remains elusive in the public domain, its structural features can be reliably predicted. The synthetic protocols for its preparation are well-established within the broader context of quinazolinone chemistry. Its application as a PROTAC linker underscores its importance for researchers and scientists in the development of novel therapeutics.

(4-Oxo-4H-quinazolin-3-yl)-acetic acid: A Technical Whitepaper on its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for (4-Oxo-4H-quinazolin-3-yl)-acetic acid is limited in publicly available scientific literature. This document provides an in-depth overview of the well-established mechanisms of action for the broader class of quinazolinone derivatives. The information presented herein is intended to serve as a foundational guide for research and development, inferring potential activities of this compound based on its structural class.

Introduction to the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] Derivatives of this structure have been extensively investigated and developed for various therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant therapies.[4][5][6] The versatility of the quinazolinone ring system allows for substitutions at multiple positions, leading to a wide array of compounds with diverse biological targets and mechanisms of action.[1][7] this compound, the subject of this paper, belongs to this versatile class of compounds. While it has been noted as a useful compound in biological studies and as a linker in PROTACs (Proteolysis Targeting Chimeras), a detailed elucidation of its intrinsic mechanism of action remains an area of active investigation.[8][9][10]

Potential Mechanisms of Action Based on Quinazolinone Derivatives

The biological effects of quinazolinone derivatives are diverse and target multiple cellular pathways. The following sections detail the most prominent mechanisms of action reported for this class of compounds.

Anticancer Activity

Quinazolinone derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[1][2]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: A primary mechanism for the anticancer activity of some quinazolinones is the inhibition of EGFR tyrosine kinase.[1] Overexpression of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Quinazolinone-based drugs like Gefitinib are approved for clinical use and function as EGFR inhibitors.

  • Tubulin Polymerization Inhibition: Certain quinazolinone analogs interfere with microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division.[4][11] This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells.

  • Induction of Apoptosis: Many quinazolinone derivatives induce programmed cell death (apoptosis) in cancer cells.[2] This can be achieved through modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[2]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from progressing through division.[1]

  • PI3K/AKT Pathway Inhibition: The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation that is often dysregulated in cancer. Some quinazolinones have been shown to inhibit this pathway.[1]

  • Dual PARP1 and BRD4 Inhibition: Recent research has focused on developing dual-target inhibitors. One study detailed quinazolin-4(3H)-one derivatives that co-target Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), demonstrating a synergistic antitumor effect in breast cancer models.[12]

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. A series of novel this compound derivatives have been synthesized and evaluated as potent aldose reductase inhibitors.[13][14]

Analgesic Activity

Specific quinazolinone derivatives have been investigated for their pain-relieving properties. For instance, the compound 4-[4-oxo-(4H)-quinazolin-3-yl]-benzoic acid (PK-66) has demonstrated significant analgesic effects.[15] Studies suggest that its mechanism involves the modulation of:

  • Adrenergic System: Particularly through interaction with alpha-2 adrenergic receptors.[15]

  • Dopaminergic System: The analgesic activity is also mediated by the dopaminergic system.[15]

Interestingly, the analgesic effect of PK-66 appears to be independent of opioid receptors.[15]

Anti-inflammatory and Antiallergic Activity

The anti-inflammatory properties of quinazolinones are well-documented.[5] Furthermore, a series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids have been identified as potent antiallergy agents, evaluated through the rat passive cutaneous anaphylaxis (PCA) test.[16]

Quantitative Data on Quinazolinone Derivatives

The following table summarizes key quantitative data for various quinazolinone derivatives, highlighting their potency against different biological targets.

Compound Class/DerivativeTargetAssayPotency (IC50/Ki)Reference
2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acidAldose ReductaseIn vitro enzyme inhibitionKi = 61.20 ± 10.18 nM[13][14]
4-[4-oxo-(4H)-quinazolin-3-yl]-benzoic acid (PK-66)AnalgesiaThermal irritation model in ratsEffective dose = 1 mg/kg (intraperitoneal)[15]
Quinazolin-4(3H)-one derivativesPARP1 / BRD4Enzymatic assaysMicromolar range[12]
(E)-3-[6-(methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic acidAntiallergyRat passive cutaneous anaphylaxis (PCA)Orally active and most potent in series[16]
4(3H)-QLO derivative (Compound 36)AKT1Cell viability (MCF-7 cells)IC50 = 72.22 µM[17]
4(3H)-QLO derivative (Compound 66)Fusarium graminearumAntifungal activityEC50 = 0.76 µg/mL[17]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in the literature for quinazolinone derivatives.

Aldose Reductase Inhibition Assay
  • Objective: To determine the inhibitory potency of test compounds against aldose reductase.

  • Enzyme Source: Partially purified rat lens aldose reductase.

  • Procedure:

    • The reaction mixture typically contains NADPH, a substrate (e.g., DL-glyceraldehyde), and the enzyme in a suitable buffer (e.g., sodium phosphate buffer).

    • The test compound, dissolved in a solvent like DMSO, is added to the mixture at various concentrations.

    • The reaction is initiated by the addition of the substrate.

    • The rate of NADPH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

    • The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

    • For determining the inhibition constant (Ki), Lineweaver-Burk plots are generated by measuring reaction rates at different substrate and inhibitor concentrations.[13]

In Vivo Analgesic Activity (Thermal Irritation Model)
  • Objective: To assess the pain-relieving effects of a compound in an animal model.

  • Animal Model: Rats.

  • Procedure:

    • Baseline pain sensitivity is measured using a device that applies a controlled thermal stimulus (e.g., a hot plate or tail-flick apparatus). The time taken for the animal to respond (e.g., licking its paw or flicking its tail) is recorded as the pain threshold.

    • The test compound (e.g., PK-66 at 1 mg/kg) is administered, typically via intraperitoneal injection.

    • The pain threshold is measured again at specific time points after drug administration (e.g., 1, 2, 4, and 6 hours).

    • An increase in the pain threshold compared to the baseline indicates an analgesic effect.

    • To investigate the mechanism, pharmacological analyzers (e.g., naloxone, yohimbine, chlorpromazine) can be administered prior to the test compound to observe any modulation of its analgesic effect.[15]

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Lines: e.g., MCF-7 (breast cancer), L929 (normal fibroblast).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration causing 50% inhibition of cell growth) is determined.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the mechanism of action of quinazolinone derivatives.

anticancer_pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Promotes Tubulin Tubulin Mitosis Mitosis Tubulin->Mitosis Enables Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Quinazolinone (4-Oxo-4H-quinazolin-3-yl) -acetic acid derivatives Quinazolinone->EGFR Inhibits Quinazolinone->PI3K Inhibits Quinazolinone->Tubulin Inhibits Polymerization Quinazolinone->Bcl2 Inhibits analgesic_mechanism cluster_cns Central Nervous System PK66 4-[4-oxo-(4H)-quinazolin-3-yl] -benzoic acid (PK-66) Adrenergic Alpha-2 Adrenergic Receptors PK66->Adrenergic Modulates Dopaminergic Dopaminergic System PK66->Dopaminergic Modulates Analgesia Analgesic Effect Adrenergic->Analgesia Dopaminergic->Analgesia experimental_workflow start Synthesized Quinazolinone Derivatives invitro In Vitro Screening (e.g., Enzyme Inhibition, Cell Viability) start->invitro invivo In Vivo Testing (e.g., Animal Models of Disease) invitro->invivo Active Compounds mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) invivo->mechanism Efficacious Compounds lead_opt Lead Optimization mechanism->lead_opt

References

Biological activity of (4-Oxo-4H-quinazolin-3-yl)-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of (4-Oxo-4H-quinazolin-3-yl)-acetic acid Derivatives

Introduction

The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2][3] Specifically, derivatives of this compound have garnered significant attention from researchers due to their potent and diverse pharmacological effects. These compounds serve as crucial intermediates in the synthesis of molecules designed to target key enzymes and receptors implicated in various disease pathologies.[4] This technical guide provides a comprehensive overview of the principal biological activities associated with these derivatives—namely anticancer, anti-inflammatory, and antimicrobial effects—supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental frameworks.

Anticancer Activity

Derivatives of this compound have been extensively investigated for their potential as anticancer agents.[1][5][6] A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival.[7][8][9] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a key therapeutic target.[9]

Mechanism of Action: EGFR Inhibition

EGFR signaling is initiated by the binding of a ligand (like EGF), which causes the receptor to dimerize and autophosphorylate its tyrosine kinase domain. This triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation and inhibiting apoptosis. Quinazolinone derivatives act as ATP-competitive inhibitors, binding to the ATP-binding site within the EGFR kinase domain and blocking the signaling cascade that leads to tumor growth.[8][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Ligand Ligand (e.g., EGF) Ligand->EGFR Binding & Dimerization Quinazolinone (4-Oxo-4H-quinazolin-3-yl) -acetic acid derivative Quinazolinone->P_EGFR Inhibition ATP ATP ATP->P_EGFR ADP ADP P_EGFR->ADP RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

The anticancer effects also manifest through other mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M or G1/S phase.[1][10][11]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic and antiproliferative activities of these derivatives are commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values are key metrics for quantifying efficacy.

Compound ID/SeriesCancer Cell LineActivity MetricValue (µM)Reference
Compound 6d MCF-7 (Breast)IC₅₀1.58[7]
Compound 6d EGFR KinaseIC₅₀0.77[7]
Compound 6d NCI-H460 (Lung)GI₅₀0.789[10][12]
Compound 6d EGFR KinaseIC₅₀0.069[10][12]
Compound 8b EGFR KinaseIC₅₀0.00137[8]
Compound 101 L1210 (Leukemia)IC₅₀5.8[1]
Compound 19 MCF-7 (Breast)IC₅₀>100[13][14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration.[11][14]

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Quinazolinone Derivatives (various conc.) A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate & Allow Formazan Formation D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 Value G->H

Caption: General experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Quinazolinone derivatives, including those with the this compound core, exhibit significant anti-inflammatory properties.[15] The mechanism is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation.

Quantitative Data: In Vivo Anti-inflammatory Assays

The anti-inflammatory potential is typically assessed in animal models, with results measured as the percentage inhibition of inflammation compared to a control group.

Compound SeriesAnimal ModelDose% Edema InhibitionReference Standard
Azetidinones (11-16) Carrageenan-induced paw edema50 mg/kg24.6 - 27.3%Phenylbutazone
Thiazolidinones (17-22) Carrageenan-induced paw edema50 mg/kg22.9 - 32.5%Phenylbutazone
Compounds K15, K18, K19 Carrageenan-induced paw edema100 mg/kg"Very good activity"Diclofenac Sodium
Novel Quinazoline Derivative Carrageenan-induced paw edema50 mg/kgComparable to IndomethacinIndomethacin

References:[15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.

  • Animal Grouping: Rats are divided into control, standard (e.g., Diclofenac sodium), and test groups.

  • Compound Administration: The test compounds are administered orally (p.o.) at a specific dose (e.g., 50 or 100 mg/kg). The standard drug is administered to its respective group, and the control group receives the vehicle.

  • Inflammation Induction: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.[16]

Antimicrobial Activity

The this compound framework has also been incorporated into compounds with notable antimicrobial activity against a range of pathogenic bacteria and fungi.[3][17][18]

Quantitative Data: Antimicrobial Susceptibility

The effectiveness of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), representing the lowest concentration of a drug that inhibits growth or kills the microorganism, respectively.

Compound IDMicroorganismActivity MetricValue (µg/mL)
Compound 4a-l series S. aureus (Gram +)MIC100 - >500
Compound 4a-l series E. coli (Gram -)MIC100 - >500
Compound 4a-l series A. niger (Fungus)MIC200 - >500
Compound A-2 E. coli-"Excellent activity"
Compound A-3 A. niger-"Excellent activity"
Compound A-4 P. aeruginosa-"Excellent activity"

References:[18][19]

Experimental Protocol: Broth Dilution Method for MIC Determination

This method is used to determine the MIC of an antimicrobial agent.[19]

  • Compound Preparation: A series of twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in test tubes or microtiter plates.

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The samples are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazolinone ring.[1]

  • Position 2: Substitution at this position is critical. Incorporating aryl groups or other heterocyclic moieties can significantly influence activity.

  • Position 3: The acetic acid group at N-3 is a key feature. Modifications of this side chain, such as forming amides or esters, can modulate the compound's properties.

  • Quinazolinone Core (Positions 6, 7, 8): The presence of electron-withdrawing groups, such as halogens (e.g., bromo, chloro) or nitro groups, on the benzene ring of the quinazolinone core often enhances anticancer and anti-inflammatory activity.[7][20]

SAR cluster_info Structure-Activity Relationship Insights SAR_Node Pos2 Position 2: Aryl or heterocyclic groups influence potency. Pos2->SAR_Node Pos3 Position 3 (N-Acyl): Modulation of the acetic acid side chain affects activity. Pos3->SAR_Node Pos6_8 Positions 6, 7, 8: Electron-withdrawing groups (e.g., -Cl, -Br, -NO2) often increase activity. Pos6_8->SAR_Node

Caption: Key structure-activity relationships for this compound derivatives.

Conclusion

Derivatives of this compound represent a versatile and highly promising class of pharmacologically active compounds. Their demonstrated efficacy as anticancer agents, primarily through EGFR inhibition, as well as their potent anti-inflammatory and antimicrobial activities, underscores their therapeutic potential. Future research focused on optimizing the substitution patterns on the quinazolinone scaffold, guided by the structure-activity relationships outlined herein, is expected to yield novel drug candidates with enhanced potency and selectivity for a range of challenging diseases.

References

In Silico Modeling of (4-Oxo-4H-quinazolin-3-yl)-acetic acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of interactions involving the (4-Oxo-4H-quinazolin-3-yl)-acetic acid scaffold. While direct computational studies on the parent compound are limited in publicly available literature, extensive research on its derivatives provides a robust framework for understanding its potential biological interactions. This document outlines the common molecular targets, associated signaling pathways, detailed computational methodologies, and quantitative data derived from studies on closely related analogues.

Introduction to the (4-Oxo-4H-quinazolin-3-yl) Scaffold

The quinazolinone ring system is a prominent scaffold in medicinal chemistry, known for its wide array of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The addition of an acetic acid moiety at the 3-position, creating this compound, provides a key functional group for interaction with biological targets and serves as a versatile linker in the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).[5] In silico modeling techniques, including molecular docking and molecular dynamics simulations, are crucial for elucidating the binding modes and affinities of these compounds, thereby guiding the design of more potent and selective drug candidates.

Key Biological Targets and Signaling Pathways

In silico and in vitro studies of this compound derivatives have identified several key protein targets. The inhibition of these targets can modulate critical signaling pathways implicated in various diseases.

Epidermal Growth Factor Receptor (EGFR)

Quinazolinone derivatives are well-known inhibitors of EGFR, a receptor tyrosine kinase that plays a central role in cell proliferation and survival.[1][6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote cell growth and inhibit apoptosis.[6][7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle_Progression Cell_Cycle_Progression ERK->Cell_Cycle_Progression AKT AKT PI3K->AKT Inhibition_of_Apoptosis Inhibition_of_Apoptosis AKT->Inhibition_of_Apoptosis Quinazolinone_Inhibitor This compound derivative Quinazolinone_Inhibitor->EGFR inhibits

Caption: EGFR Signaling Pathway and Quinazolinone Inhibition.

Matrix Metalloproteinase-13 (MMP-13)

MMP-13, a collagenase, is a key enzyme in the degradation of extracellular matrix, particularly type II collagen in cartilage.[8] Its overexpression, often stimulated by pro-inflammatory cytokines like IL-1β and TNF-α, is implicated in the pathogenesis of osteoarthritis.[8] Inhibiting MMP-13 is a therapeutic strategy to prevent cartilage degradation.

MMP13_Signaling_Pathway Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) Cytokines->Signaling_Cascade MMP13_Gene_Expression ↑ MMP-13 Gene Expression Signaling_Cascade->MMP13_Gene_Expression Pro_MMP13 Pro-MMP-13 MMP13_Gene_Expression->Pro_MMP13 Active_MMP13 Active MMP-13 Pro_MMP13->Active_MMP13 Activation Collagen_Degradation Type II Collagen Degradation Active_MMP13->Collagen_Degradation Quinazolinone_Inhibitor This compound derivative Quinazolinone_Inhibitor->Active_MMP13 inhibits

Caption: MMP-13 Activation and Inhibition by Quinazolinones.

Aldose Reductase (AR)

Aldose reductase is the rate-limiting enzyme of the polyol pathway, which converts glucose to sorbitol.[7] Under hyperglycemic conditions, this pathway is overactivated, leading to sorbitol accumulation, osmotic stress, and depletion of NADPH. This contributes to diabetic complications. Acetic acid derivatives of quinazolin-4(3H)-one have been identified as potent inhibitors of aldose reductase.[9][10][11]

Aldose_Reductase_Pathway Glucose Glucose Aldose_Reductase Aldose Reductase (AR) Glucose->Aldose_Reductase Sorbitol Sorbitol Aldose_Reductase->Sorbitol NADP NADP+ Aldose_Reductase->NADP SDH Sorbitol Dehydrogenase Sorbitol->SDH Diabetic_Complications Diabetic Complications (Osmotic & Oxidative Stress) Sorbitol->Diabetic_Complications Fructose Fructose SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->Aldose_Reductase NAD NAD+ NAD->SDH Quinazolinone_Inhibitor This compound derivative Quinazolinone_Inhibitor->Aldose_Reductase inhibits

Caption: Polyol Pathway and Aldose Reductase Inhibition.

Quantitative Data from In Silico and In Vitro Studies

The following tables summarize quantitative data for derivatives of this compound against various targets. This data is essential for structure-activity relationship (SAR) studies and for validating in silico models.

Table 1: Aldose Reductase Inhibition Data

Compound IDDerivative StructureTargetAssay TypeKi (nM)Reference
19 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acidAldose ReductaseIn Vitro Enzyme Assay61.20 ± 10.18[12],[13]

Table 2: Anticancer and Kinase Inhibition Data

Compound ClassTargetAssay TypeIC50 (µM)Reference
4-Arylamino-quinazoline derivativesEGFRwtKinase Assay0.0008[6]
4-Arylamino-quinazoline derivativesEGFRT790M/L858RKinase Assay0.0027[6]
N-(Thiazolidin-3-yl)benzamidesMCF-7 Cell LineMTT Assay0.040 - 0.050[14]
N-benzyl substituted quinazolin-4(3H)-onesCDK2Kinase Assay0.173 ± 0.012

Experimental Protocols for In Silico Modeling

Detailed and rigorous computational protocols are fundamental to obtaining reliable and reproducible results. Below are generalized, yet detailed, methodologies for molecular docking and molecular dynamics simulations, which are commonly employed in the study of quinazolinone derivatives.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Get_Protein 1. Obtain Receptor Structure (e.g., PDB) Clean_Protein 2. Prepare Receptor (Remove water, add hydrogens) Get_Protein->Clean_Protein Grid_Generation 5. Define Binding Site & Generate Grid Box Clean_Protein->Grid_Generation Get_Ligand 3. Obtain Ligand Structure (2D to 3D conversion) Prepare_Ligand 4. Prepare Ligand (Assign charges, define rotatable bonds) Get_Ligand->Prepare_Ligand Prepare_Ligand->Grid_Generation Run_Docking 6. Execute Docking Algorithm (e.g., AutoDock Vina) Grid_Generation->Run_Docking Analyze_Results 7. Analyze Docking Poses (Binding energy, interactions) Run_Docking->Analyze_Results Visualize 8. Visualize Protein-Ligand Complex Analyze_Results->Visualize

Caption: General Workflow for Molecular Docking Studies.

Detailed Steps:

  • Receptor Preparation:

    • The 3D crystal structure of the target protein (e.g., EGFR, MMP-13, Aldose Reductase) is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

    • Polar hydrogens are added, and Gasteiger charges are computed. The prepared protein is saved in a PDBQT file format for use with AutoDock.[15]

  • Ligand Preparation:

    • The 2D structure of the this compound derivative is drawn using chemical drawing software and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable force field.

    • Gasteiger charges are computed, non-polar hydrogens are merged, and rotatable bonds are defined. The final structure is saved in PDBQT format.[8][16]

  • Grid Generation:

    • A grid box is defined to encompass the active site of the receptor. The coordinates are typically centered on the position of a co-crystallized ligand or a predicted binding pocket.

    • Grid parameter files are generated to pre-calculate the interaction energies for various atom types.[14]

  • Docking Execution:

    • Molecular docking is performed using software such as AutoDock Vina. The program systematically samples different conformations of the ligand within the defined grid box.

    • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.

  • Analysis of Results:

    • The resulting docking poses are ranked based on their binding energies.

    • The lowest energy conformation is selected as the most probable binding mode.

    • Interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are analyzed and visualized using software like PyMOL or Discovery Studio.[14]

Molecular Dynamics (MD) Simulation Workflow

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability and the persistence of key interactions.

MD_Workflow Start_Complex 1. Start with Docked Protein-Ligand Complex Topology 2. Generate Topology Files (Force Field Parameters) Start_Complex->Topology Solvation 3. Solvate the System (Add Water Box) Topology->Solvation Ionization 4. Add Ions (Neutralize the System) Solvation->Ionization Minimization 5. Energy Minimization Ionization->Minimization Equilibration 6. System Equilibration (NVT and NPT Ensembles) Minimization->Equilibration Production_MD 7. Production MD Run Equilibration->Production_MD Analysis 8. Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Analysis

Caption: General Workflow for Molecular Dynamics Simulations.

Detailed Steps:

  • System Preparation:

    • The best-docked protein-ligand complex is used as the starting structure.

    • A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the atomic interactions.

    • Topology files for both the protein and the ligand are generated. Ligand parameterization may be required using tools like the Antechamber module in AMBER.

  • Solvation and Ionization:

    • The complex is placed in a periodic box of a defined shape (e.g., cubic).

    • The box is filled with explicit water molecules (e.g., TIP3P).

    • Ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.[17]

  • Energy Minimization:

    • The system's energy is minimized to remove steric clashes and unfavorable geometries. This is typically done using a steepest descent or conjugate gradient algorithm.[18]

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • The pressure is then stabilized to the desired level (e.g., 1 bar) under constant pressure (NPT ensemble). Positional restraints on the protein and ligand are often applied and gradually released during this phase.

  • Production MD:

    • A production simulation is run for a specified duration (e.g., 100 ns) without restraints. The trajectory of atomic coordinates is saved at regular intervals.

  • Trajectory Analysis:

    • The stability of the complex is assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time.

    • The flexibility of individual residues is analyzed using the Root Mean Square Fluctuation (RMSF).

    • The persistence of key interactions, such as hydrogen bonds, is monitored throughout the simulation.

Conclusion

In silico modeling serves as an indispensable tool in the exploration of the this compound scaffold and its derivatives for drug discovery. By leveraging molecular docking and molecular dynamics simulations, researchers can effectively predict binding modes, estimate binding affinities, and understand the dynamic stability of ligand-receptor interactions. The data and methodologies presented in this guide, derived from studies on closely related quinazolinone derivatives, provide a comprehensive framework for initiating and conducting computational investigations into this promising class of compounds. Future studies focusing specifically on the parent this compound are warranted to further elucidate its unique interaction profile and therapeutic potential.

References

(4-Oxo-4H-quinazolin-3-yl)-acetic acid: A Scrutiny of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Oxo-4H-quinazolin-3-yl)-acetic acid is a heterocyclic organic compound belonging to the quinazolinone class of molecules. This scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound and its analogues, with a focus on anticancer and enzyme inhibitory activities. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts in this area. While much of the available data pertains to derivatives of the core molecule, it provides a strong foundation for exploring the therapeutic utility of this compound itself.

Potential Therapeutic Targets

The quinazolinone scaffold is a versatile pharmacophore, and derivatives of this compound have been investigated for a range of therapeutic applications. The primary areas of interest include oncology and the inhibition of specific enzymes involved in metabolic diseases.

Anticancer Activity

Quinazolinone derivatives are widely recognized for their potential as anticancer agents.[1][2] Their mechanism of action often involves the inhibition of key proteins in cancer cell signaling pathways.

  • Epidermal Growth Factor Receptor (EGFR): Many quinazoline-based compounds are potent inhibitors of EGFR, a receptor tyrosine kinase that is often overactivated in various cancers, leading to uncontrolled cell growth and proliferation.[1]

  • RAF Kinase: This is another crucial enzyme in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. Certain quinazolinone derivatives have shown inhibitory activity against RAF kinase.

  • Poly(ADP-ribose)polymerase-1 (PARP-1): PARP-1 is an enzyme critical for DNA repair. Its inhibition is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents. Some quinazoline derivatives have been identified as PARP-1 inhibitors.[3]

  • Aurora Kinase A: This enzyme plays a vital role in cell cycle regulation, and its inhibition can lead to apoptosis in cancer cells. Quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora Kinase A.[4]

Enzyme Inhibition

Beyond cancer-related kinases, derivatives of this compound have been shown to inhibit other classes of enzymes.

  • Aldose Reductase (AR): This enzyme is a key component of the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Several novel acetic acid derivatives containing the quinazolin-4(3H)-one ring have been synthesized and evaluated as potent aldose reductase inhibitors.[5]

Neurological and Other Activities
  • Analgesic Effects: A related compound, 4-[4-oxo-(4h)-quinazolin-3-yl]-benzoic acid, has demonstrated significant analgesic effects in preclinical models. The mechanism of action appears to involve the adrenergic (specifically alpha-2 adrenergic receptors), dopaminergic, and GABAergic systems, but not opioid receptors.

  • Antiallergic Properties: Certain derivatives, such as (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, have been evaluated for their antiallergic activity in rat models.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of various derivatives of this compound. It is important to note that this data does not pertain to the parent compound itself but to its modified analogues.

Table 1: Anticancer Activity of Quinazolinone Derivatives

Compound ClassCell Line(s)Activity MetricValueReference(s)
Fluoro-quinazolinone derivative (125)MCF-7IC5012.44 ± 5.73 µM[2]
Fluoro-quinazolinone derivative (125)MDAMB-231IC500.43 ± 0.02 µM[2]
Quinazolin-4(3H)-one hydrazides (3a-j)MCF-7IC500.20 to 0.84 µM[6]
Quinazolin-4(3H)-one hydrazides (3a-j)A2780IC500.14 to 3.00 µM[6]
3-[[(6-Chloro-3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-5-fluoro-1H-2-indolinone (5o)UO-31 (Renal Cancer)log10GI50-6.68[7]

Table 2: Aldose Reductase Inhibitory Activity of Quinazolinone Derivatives

Compound ClassEnzyme SourceActivity MetricValueReference(s)
2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid (Compound 19)Not SpecifiedKI61.20 ± 10.18 nM[5]
Thiophene-containing quinazolin-4(3H)-one-thiazolidine-4-one hybrid (Compound 11)Not SpecifiedIC5010.19 µM[8]
Cyclohexyl-substituted quinazolin-4(3H)-one derivative (Compound 9)Not SpecifiedKi0.064 µM[9][10]

Experimental Protocols

This section provides an overview of the methodologies used in the cited research for evaluating the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard for screening the cytotoxic activity of chemical compounds.[11]

Protocol Outline:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT 15) and normal cell lines (e.g., VERO) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (typically 48 or 72 hours). A positive control (e.g., a known anticancer drug) and a negative control (vehicle) are included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Aldose Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the aldose reductase enzyme.

Protocol Outline:

  • Enzyme Preparation: Aldose reductase is typically isolated and purified from a tissue source, such as rat lens homogenate.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing a phosphate buffer (pH 6.2), NADPH (a cofactor), the lens supernatant containing the enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, DL-glyceraldehyde.

  • Spectrophotometric Measurement: The activity of aldose reductase is determined by measuring the decrease in absorbance at a specific wavelength as NADPH is oxidized to NADP+. The rate of this reaction is monitored over time.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate in its absence. The IC50 value is then determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially targeted by this compound derivatives and a general workflow for evaluating their therapeutic index.

EGFR_Signaling_Pathway EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Quinazolinone (4-Oxo-4H-quinazolin-3-yl)- acetic acid derivative Quinazolinone->EGFR Ras Ras Grb2_SOS->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Aldose_Reductase_Pathway Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase NADPH -> NADP+ Sorbitol Sorbitol AldoseReductase->Sorbitol DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy) Sorbitol->DiabeticComplications Quinazolinone (4-Oxo-4H-quinazolin-3-yl)- acetic acid derivative Quinazolinone->AldoseReductase

Caption: The polyol pathway and inhibition of Aldose Reductase by quinazolinone derivatives.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Synthesis Compound Synthesis ((4-Oxo-4H-quinazolin-3-yl)- acetic acid derivatives) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity EnzymeAssay Enzyme Inhibition Assay (e.g., Aldose Reductase) Synthesis->EnzymeAssay SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR EnzymeAssay->SAR ADME ADME/Tox Prediction SAR->ADME InVivo In Vivo Efficacy Studies (Animal Models) ADME->InVivo PK_PD Pharmacokinetics/ Pharmacodynamics InVivo->PK_PD

Caption: A general experimental workflow for the development of quinazolinone-based therapeutic agents.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological activity data for this specific compound is limited in the public domain, the extensive research on its derivatives strongly suggests potential for potent and selective activity against a range of therapeutic targets, particularly in the fields of oncology and metabolic diseases. The information compiled in this guide serves as a valuable resource for researchers, providing a foundation for further investigation into the therapeutic applications of this intriguing molecule and its analogues. Future studies should focus on the direct evaluation of this compound and the elucidation of its specific mechanisms of action to fully realize its therapeutic potential.

References

The Advent of a Versatile Scaffold: The Discovery and History of (4-Oxo-4H-quinazolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast array of derivatives, (4-Oxo-4H-quinazolin-3-yl)-acetic acid stands out as a pivotal intermediate and a molecule of significant interest. This technical guide delves into the discovery, history, and core methodologies associated with this compound, providing a comprehensive resource for professionals in drug development and chemical research.

A Historical Perspective: The Genesis of Quinazolinones

The journey of quinazolinones began in the late 19th century. The first derivative of the quinazoline family was synthesized in 1869 by Griess , who reacted cyanogen with anthranilic acid. This pioneering work laid the foundation for the exploration of this new class of heterocyclic compounds.

A significant milestone in the history of the quinazolinone core structure was the development of the Niementowski quinazoline synthesis in 1895 . This method, which involves the reaction of anthranilic acid with amides, became a fundamental and widely adopted strategy for constructing the 4-oxo-3,4-dihydroquinazoline ring system. The parent quinazoline molecule itself was first synthesized in the same year by Bischler and Lang, with an alternative synthesis route being reported by Gabriel in 1903.

Synthetic Strategies: Crafting the Core Structure

The synthesis of this compound and its derivatives generally relies on well-established cyclization and substitution reactions. A common and illustrative approach involves a two-step process starting from anthranilic acid.

General Synthesis Workflow

G cluster_0 Step 1: Formation of Benzoxazinone Intermediate cluster_1 Step 2: Ring Transformation and N-Alkylation Anthranilic_acid Anthranilic Acid Benzoxazinone 2-Methyl-4H-3,1-benzoxazin-4-one Anthranilic_acid->Benzoxazinone Reflux Acetic_anhydride Acetic Anhydride Acetic_anhydride->Benzoxazinone Benzoxazinone_2 2-Methyl-4H-3,1-benzoxazin-4-one Target_compound This compound Benzoxazinone_2->Target_compound Reaction with Glycine Glycine Glycine Glycine->Target_compound G cluster_pathway Illustrative Signaling Pathway Inhibition Substrate Substrate Product Product (contributes to disease pathology) Substrate->Product Enzyme-catalyzed reaction Enzyme Target Enzyme (e.g., Aldose Reductase, PARP1) Quinazolinone_Derivative (4-Oxo-4H-quinazolin-3-yl)- acetic acid Derivative Quinazolinone_Derivative->Enzyme Inhibition

Methodological & Application

Application Notes and Protocols for (4-Oxo-4H-quinazolin-3-yl)-acetic acid In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Oxo-4H-quinazolin-3-yl)-acetic acid and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known to exhibit anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] These notes provide detailed protocols for key in vitro assays to evaluate the therapeutic potential of this class of compounds.

Key In Vitro Applications & Protocols

Aldose Reductase Inhibition Assay

Application: To assess the potential of this compound derivatives in mitigating diabetic complications by inhibiting aldose reductase, a key enzyme in the polyol pathway.[4][5]

Experimental Protocol: In Vitro Aldose Reductase (AR) Inhibition Assay

This protocol is adapted from studies on novel acetic acid derivatives containing the quinazolin-4(3H)-one ring.[4][5]

1. Enzyme and Substrate Preparation:

  • Recombinant human or rat aldose reductase (AR) can be used.
  • Prepare a stock solution of the enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.2).
  • Substrates and cofactors: DL-glyceraldehyde (substrate) and β-NADPH (cofactor). Prepare fresh solutions in the assay buffer.

2. Test Compound Preparation:

  • Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to make a stock solution.
  • Prepare serial dilutions of the test compound to determine the IC50 value.

3. Assay Procedure:

  • The assay is performed in a 96-well microplate format.
  • To each well, add the following in order:
  • Phosphate buffer
  • NADPH solution
  • Test compound solution (or vehicle control)
  • Aldose reductase enzyme solution
  • Incubate the mixture at room temperature for a specified time (e.g., 10 minutes).
  • Initiate the reaction by adding the substrate (DL-glyceraldehyde).
  • Monitor the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADPH.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) from the dose-response curve.
  • Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[4]

Data Presentation: Aldose Reductase Inhibitory Activity

Compound IDTarget EnzymeIC50 (nM)Ki (nM)Reference Compound (IC50/Ki)
Compound 19 DerivativeAldose Reductase-61.20 ± 10.18Epalrestat
User's CompoundAldose ReductaseDataDataEpalrestat

Note: The provided Ki value is for a specific derivative, 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid.[4][5]

Signaling Pathway: Polyol Pathway and Aldose Reductase Inhibition

Polyol_Pathway Glucose Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Complications Diabetic Complications Sorbitol->Complications Fructose Fructose AR->Sorbitol SDH->Fructose Inhibitor (4-Oxo-4H-quinazolin-3-yl) -acetic acid derivative Inhibitor->AR

Caption: Inhibition of Aldose Reductase in the Polyol Pathway.

Cytotoxicity Assay (MTT Assay)

Application: To evaluate the cytotoxic (anti-cancer) potential of this compound derivatives against various cancer cell lines.

Experimental Protocol: MTT Cell Proliferation Assay

This protocol is based on methodologies used for evaluating quinazolinone derivatives against cancer cell lines such as MCF-7, HepG2, and Caco-2.[6][7]

1. Cell Culture:

  • Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[8]
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest the cells using trypsin-EDTA and perform a cell count.
  • Seed the cells into 96-well plates at a density of approximately 1 x 10^5 cells/mL and incubate overnight to allow for cell attachment.[6]

3. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.
  • Make serial dilutions of the compound in the cell culture medium.
  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
  • Incubate the plates for 48 hours.[7]

4. MTT Assay:

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours.
  • The viable cells will reduce the yellow MTT to purple formazan crystals.
  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the logarithm of the compound concentration.
  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: Cytotoxic Activity of Quinazolinone Derivatives

Compound IDCell LineIC50 (µM)Positive Control (IC50 µM)
Derivative 4Caco-223.31 ± 0.09Doxorubicin
Derivative 4HepG253.29 ± 0.25Doxorubicin
Derivative 4MCF-772.22 ± 0.14Doxorubicin
Derivative 8hSKLU-123.09 (µg/mL)Not specified
Derivative 8hMCF-727.75 (µg/mL)Not specified
Derivative 8hHepG-230.19 (µg/mL)Not specified
User's CompoundCell LineDatae.g., Doxorubicin

Note: Data is compiled from various quinazolinone derivatives.[6][7][8]

Signaling Pathway: Potential Inhibition of AKT Pathway in Cancer

AKT_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor (4-Oxo-4H-quinazolin-3-yl) -acetic acid derivative Inhibitor->AKT

Caption: Potential Inhibition of the AKT Signaling Pathway.

Antimicrobial Susceptibility Testing

Application: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various bacterial and fungal strains.

Experimental Protocol: Broth Dilution Method for MIC Determination

This protocol is a standard method for assessing the antimicrobial activity of novel compounds.[9][10][11]

1. Microorganism Preparation:

  • Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[9][11]
  • Prepare a fresh inoculum of the microorganism and adjust its turbidity to match a 0.5 McFarland standard.

2. Compound and Media Preparation:

  • Dissolve the test compound in a suitable solvent (e.g., DMSO).
  • Prepare a two-fold serial dilution of the compound in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

3. Inoculation and Incubation:

  • Inoculate each well with the prepared microbial suspension.
  • Include a positive control (microorganisms with no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be used as a reference.
  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at a suitable temperature for 48 hours for fungi.

4. MIC Determination:

  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Minimum Inhibitory Concentration (MIC)

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
User's CompoundDataDataData
Reference AntibioticDataDataData

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Serial Dilutions C Inoculate 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) B->C D Incubate (e.g., 24h at 37°C) C->D E Visually Inspect for Turbidity D->E F Determine MIC Value E->F

Caption: Workflow for MIC Determination via Broth Dilution.

References

Application Notes and Protocols for High-Throughput Screening with (4-Oxo-4H-quinazolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Oxo-4H-quinazolin-3-yl)-acetic acid is a versatile chemical scaffold belonging to the quinazolinone class of compounds. While derivatives of the quinazolinone core have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, this compound itself is notably utilized as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. PROTACs are bifunctional molecules that induce the degradation of specific target proteins. This document provides detailed application notes and protocols for the use of this compound in the synthesis and high-throughput screening of PROTACs.

Application Note 1: Synthesis of PROTACs using this compound as a Linker

The primary application of this compound in a high-throughput context is as a foundational element for building PROTAC libraries. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a rigid and synthetically tractable linker.

The general workflow for synthesizing a PROTAC library using this linker involves standard amide bond formation. The carboxylic acid moiety of this compound can be activated and coupled to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or VH032 for VHL). The resulting intermediate, now bearing the quinazolinone-E3 ligase ligand conjugate, can then be further functionalized at the quinazolinone core to attach a variety of target protein ligands. This modular approach allows for the rapid generation of a diverse library of PROTACs for screening.

Data Presentation: Biological Activities of Related Quinazolinone Derivatives

While specific high-throughput screening data for PROTACs utilizing the this compound linker is not publicly available, the quinazolinone scaffold is a well-established pharmacophore. The following table summarizes quantitative data for various quinazolinone derivatives against different biological targets, illustrating the therapeutic potential of this chemical class.

Compound ClassTargetKey FindingReference
Quinazolinone-2-carboxamide derivativesMalaria (unspecified target)A potent inhibitor was identified that is 95-fold more active than the original hit from a phenotypic high-throughput screen.[4]
2-styryl-quinazolinone derivativesMycobacterium tuberculosisOne compound was found to be effective against multi-drug resistant strains.[4]
Quinazolinone derivativesHepG2, MCF-7, and Caco-2 cancer cell linesA specific derivative showed promising cytotoxicity against all three cell lines in an MTT assay.[4]
N-Substituted quinazolinone derivativesPhosphodiesterase 7A (PDE7A)Compounds 9 and 25 exhibited high inhibitory activity with IC50 values of 0.096 µM and 0.074 µM, respectively.[5]
4-[4-oxo-(4h)-quinazolin-3-yl]-benzoic acid (PK-66)Adrenergic, dopaminergic, and GABAergic systemsDemonstrated analgesic effects in rat models, indicating involvement of these neurotransmitter systems.[6]
(E)-3-[6-(methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic acidMast cell stabilizationThe most potent compound in a series evaluated for antiallergic activity in a rat passive cutaneous anaphylaxis (PCA) test.[7]
2‐(4‐[(2‐[(4‐methylpiperazin‐1‐yl)methyl]‐4‐oxoquinazolin‐3(4H)‐ylimino)methyl]phenoxy)acetic acidAldose reductaseDisplayed the strongest inhibitory effect with a KI value of 61.20 ± 10.18 nM.[8][9]

Experimental Protocols

Protocol 1: General High-Throughput Screening Workflow for PROTAC-Mediated Protein Degradation

This protocol outlines a typical workflow for screening a library of PROTACs, synthesized using linkers such as this compound, to identify compounds that induce the degradation of a target protein of interest (POI).

1. Cell Line and Reagent Preparation:

  • Select a cell line that endogenously expresses the POI and the E3 ligase targeted by the PROTACs (e.g., Cereblon or VHL).
  • Culture cells to 70-80% confluency in the appropriate growth medium.
  • Prepare a stock solution of the PROTAC library in DMSO.

2. Compound Plating and Cell Seeding:

  • Using an acoustic liquid handler, dispense nanoliter volumes of each PROTAC from the library into a 384- or 1536-well microplate to create a concentration gradient (e.g., 7-point titration).
  • Seed the cells into the microplates containing the compounds at a predetermined density.
  • Include appropriate controls: DMSO (negative control), a known degrader of the POI (positive control), and a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.

3. Compound Incubation:

  • Incubate the plates for a predetermined time (e.g., 18-24 hours) to allow for PROTAC-induced protein degradation.

4. Detection of Protein Degradation:

  • The level of the POI can be quantified using various high-throughput methods:
  • High-Content Imaging: Fix and permeabilize the cells, followed by immunofluorescent staining for the POI. Use an automated microscope to image the wells and quantify the fluorescence intensity per cell.
  • ELISA-based Assays: Lyse the cells and perform a sandwich ELISA to quantify the amount of the POI.
  • Reporter Assays: If using a cell line with a tagged POI (e.g., HaloTag, NanoBRET), utilize the corresponding detection reagents to measure protein levels.

5. Data Analysis:

  • Normalize the data to the DMSO controls.
  • Fit concentration-response curves to the data for each compound to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
  • Identify hit compounds based on predefined criteria for potency and efficacy.

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

This protocol is adapted from studies on quinazolinone derivatives as aldose reductase inhibitors and can be used for secondary screening or to assess off-target effects[8][9].

1. Reagent Preparation:

  • Prepare a reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2).
  • Prepare solutions of NADPH, DL-glyceraldehyde (substrate), and purified aldose reductase enzyme.
  • Prepare serial dilutions of the test compounds (and a known inhibitor like epalrestat as a positive control) in DMSO.

2. Assay Procedure:

  • In a 96-well UV-transparent microplate, add the reaction buffer, NADPH, and the test compound solution.
  • Initiate the reaction by adding the aldose reductase enzyme.
  • Incubate for a short period at room temperature.
  • Start the measurement by adding the substrate, DL-glyceraldehyde.
  • Monitor the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADPH.

3. Data Analysis:

  • Calculate the rate of NADPH oxidation for each concentration of the test compound.
  • Determine the percent inhibition relative to the DMSO control.
  • Calculate the IC50 value for each compound by fitting the data to a dose-response curve.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC (Linker: this compound) POI->PROTAC Binds to POI Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC Recruits E3 Ligase Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

HTS_Workflow start Start: PROTAC Library (Synthesized with Linker) plate Compound Plating (384-well, concentration gradient) start->plate seed Cell Seeding (Target POI expressing cells) plate->seed incubate Incubation (18-24 hours) seed->incubate detect Detection of POI Levels (e.g., High-Content Imaging) incubate->detect analyze Data Analysis (DC50, Dmax determination) detect->analyze hit Hit Identification analyze->hit end End: Confirmed Degraders hit->end

Caption: High-throughput screening workflow for identifying PROTAC-mediated protein degraders.

References

Application Notes and Protocols for Cell-based Assays Using (4-Oxo-4H-quinazolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Oxo-4H-quinazolin-3-yl)-acetic acid is a member of the quinazolinone class of heterocyclic compounds. Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2][3][4][5][6][7] These compounds can modulate key signaling pathways involved in disease pathogenesis, making them attractive candidates for drug discovery and development.

These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxic and anti-inflammatory activities of this compound. The primary focus is on its potential to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Data Presentation: Summary of Biological Activities

The following tables summarize the expected biological activities of this compound and its derivatives based on published data for structurally related quinazolinone compounds.

Table 1: Cytotoxicity of Quinazolinone Acetic Acid Derivatives

Cell LineCompoundAssay TypeIncubation Time (h)IC₅₀ (µM)Reference
L929 (murine fibroblast)Quinazolinone Acetic Acid Derivative 16MTT24>100[1][8]
L929 (murine fibroblast)Quinazolinone Acetic Acid Derivative 19MTT24>100[1][8]
MCF-7 (human breast cancer)Quinazolinone Acetic Acid Derivative 16MTT2485.3 ± 2.1[1][8]
MCF-7 (human breast cancer)Quinazolinone Acetic Acid Derivative 19MTT2462.7 ± 1.8[1][8]

Table 2: Anti-inflammatory Activity of Quinazolinone Derivatives in LPS-Stimulated RAW 264.7 Macrophages

ParameterCompoundConcentration (µM)InhibitionReference
Nitric Oxide (NO) ProductionQuinazolidine Derivative10Significant inhibition[9]
iNOS mRNA ExpressionQuinazolidine Derivative10Suppression[9]
COX-2 mRNA ExpressionQuinazolinone Derivative 2462.596.21% inhibition[1]
IL-1β mRNA ExpressionQuinazolinone Derivative62.5Significant inhibition[1]
TNF-α mRNA ExpressionQuinazolinone Derivative62.5Significant inhibition[1]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[2] Quinazolinone derivatives have been shown to inhibit this pathway.[1][10][11][12]

NF_kB_Pathway NF-κB Signaling Pathway Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Degradation of IκBα Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene_Expression Induces Compound (4-Oxo-4H-quinazolin-3-yl) -acetic acid Compound->IKK Inhibits Experimental_Workflow Workflow for Anti-inflammatory Activity Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Seed_Cells Seed RAW 264.7 cells in 96-well or 6-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Pretreat Pre-treat with This compound Incubate_24h->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Griess_Assay Griess Assay for Nitric Oxide (NO) Stimulate->Griess_Assay MTT_Assay MTT Assay for Cell Viability Stimulate->MTT_Assay Western_Blot Western Blot for NF-κB pathway proteins Stimulate->Western_Blot

References

Application Notes and Protocols for the Quantification of (4-Oxo-4H-quinazolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (4-Oxo-4H-quinazolin-3-yl)-acetic acid in biological matrices, particularly plasma. The protocols are designed to be adaptable for various research and development settings, focusing on robust and reliable analytical techniques.

Introduction

This compound is a key chemical entity with potential applications in pharmaceutical development. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines two primary analytical methods for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method Selection

The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the study. HPLC-UV is a cost-effective and widely available technique suitable for routine analysis where high sensitivity is not paramount.[1] LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits.[2][3][4]

cluster_selection Analytical Method Selection Assay_Requirements Assay Requirements (Sensitivity, Selectivity, Matrix Complexity) High_Concentration High Analyte Concentration (e.g., in vitro studies, formulation) Assay_Requirements->High_Concentration Low Sensitivity Required Low_Concentration Low Analyte Concentration (e.g., plasma pharmacokinetics) Assay_Requirements->Low_Concentration High Sensitivity Required HPLC_UV HPLC-UV Method High_Concentration->HPLC_UV LC_MS_MS LC-MS/MS Method Low_Concentration->LC_MS_MS

Caption: Logical flow for selecting an appropriate analytical method.

HPLC-UV Method Protocol

This method is suitable for the quantification of this compound in samples with expected concentrations in the higher µg/mL range.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a robust method for extracting acidic compounds from plasma.[5][6]

  • To 200 µL of plasma sample, add an internal standard (a structurally similar compound not present in the sample).

  • Acidify the sample by adding 50 µL of 1M hydrochloric acid to protonate the analyte.

  • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: To be determined by UV scan of a standard solution (typically around the absorbance maximum of the quinazolinone ring).

  • Column Temperature: 30°C.

Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC-UV method, based on literature for similar compounds.[1][7]

ParameterTypical Value
Linearity Range0.1 - 50 µg/mL (R² > 0.995)
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy85 - 115%
Precision (%CV)< 15%
Recovery> 80%

LC-MS/MS Method Protocol

This highly sensitive and selective method is recommended for bioanalytical studies, such as pharmacokinetics, where low ng/mL concentrations are expected.[8][9]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides cleaner extracts compared to LLE, which is beneficial for sensitive MS detection.[10][11][12] A mixed-mode or polymeric reversed-phase sorbent is recommended for acidic compounds.[13]

  • Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: To 100 µL of plasma, add an internal standard (ideally a stable isotope-labeled version of the analyte). Dilute the sample with 200 µL of 0.1% formic acid in water and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution.

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • Gradient program to be optimized for analyte retention and separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Precursor and product ion transitions need to be optimized by infusing a standard solution of this compound.

Data Presentation: LC-MS/MS Method Validation Parameters

The following table presents typical validation parameters for an LC-MS/MS method, based on regulatory guidelines and literature for small molecule bioanalysis.[14][15][16]

ParameterTypical Value
Linearity Range1 - 1000 ng/mL (R² > 0.998)
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy85 - 115% (±20% at LOQ)
Precision (%CV)< 15% (< 20% at LOQ)
Recovery> 85%
Matrix EffectWithin acceptable limits (e.g., 85-115%)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound in a biological matrix.

cluster_workflow General Analytical Workflow Sample_Collection 1. Sample Collection (e.g., Plasma) Sample_Preparation 2. Sample Preparation (LLE or SPE) Sample_Collection->Sample_Preparation Chromatographic_Separation 3. Chromatographic Separation (HPLC) Sample_Preparation->Chromatographic_Separation Detection 4. Detection (UV or MS/MS) Chromatographic_Separation->Detection Data_Analysis 5. Data Analysis & Quantification Detection->Data_Analysis

Caption: A generalized workflow for the analysis of the target compound.

Conclusion

The presented HPLC-UV and LC-MS/MS methods provide robust frameworks for the quantification of this compound. Proper method validation according to regulatory guidelines is essential to ensure the reliability and reproducibility of the data generated in preclinical and clinical studies.[14][15][17] The choice between the methods should be guided by the specific requirements of the study, particularly the desired level of sensitivity and selectivity.

References

Dissolving (4-Oxo-4H-quinazolin-3-yl)-acetic acid for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of (4-Oxo-4H-quinazolin-3-yl)-acetic acid, a key chemical intermediate frequently utilized in the synthesis of biologically active compounds and as a linker in Proteolysis Targeting Chimeras (PROTACs). Given its acidic nature and organic structure, appropriate solvent selection and handling are crucial for maintaining the compound's integrity and ensuring accurate experimental outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is essential for developing an effective dissolution strategy.

PropertyValue
Chemical Formula C₁₀H₈N₂O₃[1][2]
Molecular Weight 204.18 g/mol [1][2]
Appearance Solid (likely crystalline)
General Solubility As an organic acid, solubility is expected to be low in water and higher in organic polar solvents. The presence of both a carboxylic acid and a quinazolinone moiety suggests that its solubility can be influenced by pH.

Solubility Data

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with limited solubility in other solvents. It is a common choice for preparing high-concentration stock solutions for biological assays.
Dimethylformamide (DMF) HighSimilar to DMSO, DMF is a polar aprotic solvent that is effective at dissolving many organic compounds.
Ethanol Moderate to LowSolubility in alcohols like ethanol is expected to be lower than in DMSO or DMF but may be sufficient for some applications. Heating may be required to achieve desired concentrations.
Methanol Moderate to LowSimilar to ethanol, methanol can be a viable solvent, potentially with slightly better solvating power due to its higher polarity.
Water LowAs an organic acid, the free acid form is expected to have very low solubility in neutral water.
Aqueous Buffers pH-dependentSolubility in aqueous solutions can be significantly increased by deprotonation of the carboxylic acid group at basic pH (pH > pKa). The use of buffers with a pH above the compound's pKa will enhance solubility.

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of stock solutions and working solutions of this compound for use in various experimental settings.

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution into aqueous media for biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also aid dissolution but should be done with caution to avoid degradation.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol describes the dilution of the organic stock solution into an aqueous buffer for direct use in cell-based or biochemical assays.

Materials:

  • High-concentration stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Vortex mixer

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution:

    • Warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture).

    • Add the required volume of the stock solution to the pre-warmed buffer to achieve the final desired concentration. Important: Add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing and to prevent precipitation.

    • The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%) to minimize solvent toxicity in biological assays.

  • Final Mixing: Vortex the working solution gently before adding it to the experimental system.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately to avoid potential precipitation over time.

Experimental Workflow for Compound Dissolution and Use

The following diagram illustrates the general workflow for dissolving this compound and preparing it for experimental use.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw For Experimental Use dilute Dilute in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use G cluster_pathways Intracellular Signaling cluster_outcome Cellular Outcome Quinazolinone (4-Oxo-4H-quinazolin-3-yl)- acetic acid derivative PI3K PI3K Quinazolinone->PI3K Inhibition MAPK MAPK Pathway Quinazolinone->MAPK Modulation AKT AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition MAPK->Apoptosis Activation

References

Application Notes and Protocols: (4-Oxo-4H-quinazolin-3-yl)-acetic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Oxo-4H-quinazolin-3-yl)-acetic acid is a versatile chemical probe built upon the privileged quinazolinone scaffold. The quinazolinone core is a common feature in a wide array of biologically active compounds, exhibiting properties that range from anticancer and anti-inflammatory to antimicrobial. This structural motif's prevalence in medicinal chemistry underscores its importance in drug discovery and chemical biology.[1][2][3][4][5] The acetic acid functional group at the 3-position of the quinazolinone ring provides a convenient handle for chemical modification, making this compound a valuable tool for various research applications.

These application notes provide detailed protocols for the synthesis and utilization of this compound as a chemical probe, with a primary focus on its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Additionally, a hypothetical application in the study of microbial secondary metabolite biosynthesis is presented as a potential area of investigation.

Synthesis of this compound

A common and effective method for the synthesis of 3-substituted-4(3H)-quinazolinones involves the condensation of an appropriate anthranilic acid derivative. The following protocol is a representative procedure for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • Anthranilic acid

  • Ethyl chloroacetate

  • Pyridine

  • Formic acid

  • Anhydrous potassium carbonate

  • Ethanol

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (for chromatography)

Procedure:

  • N-Alkylation of Anthranilic Acid:

    • To a solution of anthranilic acid (1 equivalent) in ethanol, add anhydrous potassium carbonate (2.5 equivalents).

    • Add ethyl chloroacetate (1.2 equivalents) dropwise to the stirring suspension.

    • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-((2-carboxyphenyl)amino)acetate.

  • Cyclization to form the Quinazolinone Ring:

    • Reflux the crude product from the previous step in an excess of formic acid for 4-6 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and pour it into ice-cold water.

    • The product, ethyl (4-oxo-4H-quinazolin-3-yl)-acetate, will precipitate. Filter the solid, wash with cold water, and dry.

  • Hydrolysis of the Ester:

    • Suspend the ethyl (4-oxo-4H-quinazolin-3-yl)-acetate in a mixture of ethanol and 1 M sodium hydroxide solution.

    • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 2-3.

    • The desired product, this compound, will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography using an ethyl acetate/hexane gradient.

Expected Yield and Characterization
StepProductTypical Yield (%)Characterization Methods
N-AlkylationEthyl 2-((2-carboxyphenyl)amino)acetate70-85¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
CyclizationEthyl (4-oxo-4H-quinazolin-3-yl)-acetate60-75¹H NMR, ¹³C NMR, MS, IR
HydrolysisThis compound85-95¹H NMR, ¹³C NMR, MS, IR, Melting Point

Application 1: As a Linker in PROTAC Synthesis

The most prominent application of this compound is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of a PROTAC by dictating the spatial orientation of the target protein and the E3 ligase.

PROTAC_Mechanism POI Target Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Mechanism of action of a PROTAC.
Experimental Protocol: PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of this compound to a hypothetical amine-containing E3 ligase ligand and an amine-containing target protein ligand. In a typical PROTAC synthesis, the linker is sequentially coupled to the two ligands.

Materials:

  • This compound

  • E3 Ligase Ligand with an amine handle (e.g., an aminopiperidine derivative of Thalidomide for Cereblon)

  • Target Protein Ligand with an amine handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • HPLC for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling with the First Ligand (e.g., E3 Ligase Ligand):

    • To the activated linker solution, add the E3 ligase ligand with an amine handle (1 equivalent) dissolved in a minimal amount of anhydrous DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate (Linker-E3 Ligase Ligand) by silica gel column chromatography.

  • Synthesis of the Final PROTAC (if the target ligand has a carboxylic acid):

    • The purified Linker-E3 Ligase Ligand intermediate will have a free carboxylic acid from the linker. This can be coupled to a target protein ligand with an amine handle using the same HATU/DIPEA coupling procedure described in steps 1-3.

  • Final Purification:

    • The final PROTAC molecule is typically purified by preparative HPLC to achieve high purity.

    • The structure and purity of the final PROTAC should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow

Workflow for PROTAC synthesis.
Biological Evaluation of the Synthesized PROTAC

1. Western Blotting to Confirm Protein Degradation:

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours). Include appropriate controls (vehicle, target ligand alone, E3 ligase ligand alone).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Analysis: Quantify the band intensities to determine the extent of target protein degradation at different PROTAC concentrations and time points.

2. Cell Viability Assays:

  • Cell Seeding: Seed cells in 96-well plates.

  • Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a standard assay such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Hypothetical Quantitative Data
PROTAC ConstructTarget ProteinE3 LigaseDC50 (nM) [Western Blot]IC50 (nM) [Cell Viability]
PROTAC-1 (Hypothetical)Target XCereblon50120
PROTAC-2 (Hypothetical, different linker length)Target XCereblon150450
Control (Target Ligand alone)Target XN/A>10,0002500

Application 2: Investigating Antibiotic Biosynthesis in Streptomyces (Hypothetical)

The quinazolinone scaffold is found in some natural products. It is plausible that this compound could serve as a precursor or modulator in the biosynthesis of such compounds in microorganisms like Streptomyces. The following is a hypothetical protocol to investigate this possibility.

Experimental Protocol: Feeding Study in Streptomyces echinatus

Materials:

  • Streptomyces echinatus culture

  • Appropriate fermentation medium (e.g., a defined minimal medium)

  • This compound

  • Solvents for extraction (e.g., ethyl acetate)

  • HPLC and LC-MS systems for analysis

Procedure:

  • Culture Preparation: Inoculate a starter culture of Streptomyces echinatus and grow to a suitable density.

  • Fermentation: Inoculate the production medium with the starter culture.

  • Feeding: At a specific time point during the fermentation (e.g., after 24 or 48 hours of growth), add a sterile solution of this compound to the culture at various final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a control fermentation without the added compound.

  • Continued Fermentation: Continue the fermentation for several days, taking samples at regular intervals.

  • Extraction: At the end of the fermentation, extract the culture broth and mycelium with an appropriate organic solvent like ethyl acetate.

  • Metabolite Profiling: Analyze the crude extracts by HPLC and LC-MS. Compare the metabolite profiles of the fed cultures with the control culture. Look for new peaks or significant increases in existing peaks in the chromatograms of the fed cultures.

  • Isolation and Characterization: If new or altered metabolites are detected, scale up the fermentation and feeding experiment to isolate these compounds for structural elucidation by NMR and other spectroscopic techniques.

Antibiotic_Biosynthesis_Workflow

Workflow for investigating the role of the probe in biosynthesis.

Conclusion

This compound is a valuable and readily accessible chemical probe. Its primary utility lies in its application as a linker for the synthesis of PROTACs, offering a rigid quinazolinone core that can be strategically employed in the design of these targeted protein degraders. The protocols provided herein offer a framework for the synthesis and biological evaluation of such molecules. Furthermore, the potential for this compound to be used in the study of natural product biosynthesis opens up exciting avenues for future research. As with any chemical probe, careful experimental design and appropriate controls are paramount to obtaining meaningful and reproducible results.

References

Application Notes and Protocols for the Derivatization of (4-Oxo-4H-quinazolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Oxo-4H-quinazolin-3-yl)-acetic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is a common feature in various biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The carboxylic acid moiety at the 3-position of the quinazolinone ring serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of ester and amide derivatives. This document provides detailed protocols for the synthesis of these derivatives, quantitative data on reaction yields, and an overview of their potential biological applications.

Biological Significance and Applications

Derivatives of this compound are actively being investigated for several therapeutic applications:

  • Anticancer Agents: Many quinazolinone derivatives have been shown to exhibit potent anticancer activity. Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization (disrupting cell division), and modulation of key signaling pathways involved in cancer cell proliferation and survival.

  • Aldose Reductase Inhibitors: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy. Several this compound derivatives have been identified as potent inhibitors of this enzyme, making them promising candidates for the development of new treatments for diabetic complications.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should adapt these methods based on the specific properties of the reagents used and may need to optimize reaction conditions to achieve the best results.

Protocol 1: Synthesis of (4-Oxo-4H-quinazolin-3-yl)-acetamide Derivatives via Acid Chloride Intermediate

This protocol describes a robust two-step method for the synthesis of N-substituted amide derivatives. The carboxylic acid is first activated by converting it to an acid chloride, which then readily reacts with a primary or secondary amine.

Step 1: Synthesis of (4-Oxo-4H-quinazolin-3-yl)-acetyl chloride

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a round-bottom flask, add this compound (1 equivalent).

    • Under an inert atmosphere, add an excess of thionyl chloride (e.g., 5-10 equivalents).

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 79 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. The resulting crude (4-Oxo-4H-quinazolin-3-yl)-acetyl chloride is a solid and can be used in the next step without further purification.

Step 2: Amide Coupling

  • Reagents and Materials:

    • (4-Oxo-4H-quinazolin-3-yl)-acetyl chloride (from Step 1)

    • Desired primary or secondary amine (1-1.2 equivalents)

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

    • Base (e.g., triethylamine or pyridine, 2 equivalents, optional but recommended)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve the desired amine in the chosen anhydrous solvent in a round-bottom flask and cool the solution in an ice bath.

    • If using a base, add it to the amine solution.

    • Dissolve the crude (4-Oxo-4H-quinazolin-3-yl)-acetyl chloride in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture can be worked up by washing with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound Ester Derivatives via Fischer Esterification

This protocol describes the direct esterification of this compound with an alcohol in the presence of a strong acid catalyst.

  • Reagents and Materials:

    • This compound

    • Desired primary or secondary alcohol (used as both reagent and solvent)

    • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as a catalyst

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, suspend or dissolve this compound (1 equivalent) in a large excess of the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction) to the mixture.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 4-24 hours. The reaction should be monitored by TLC to determine completion.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Remove the excess alcohol under reduced pressure.

    • If a precipitate forms, it can be collected by filtration, washed with water, and dried. Alternatively, the product can be extracted into an organic solvent like ethyl acetate.

    • The organic extract should be washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude ester can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the reported yields for a selection of synthesized this compound derivatives.

Derivative TypeR-Group / AmineYield (%)Reference
Amide 4-Methylpiperazine52[1]
Amide 4-(2-Chlorophenyl)piperazine64[1]
Amide Chloroacetamide81[1]
Amide N-(4-bromophenyl)84[2]
Amide N-(4-methoxyphenyl)88[2]
Ester Ethyl52-58[3]
Ester MethylNot specified[3][4]
Ester Phenyl55[3]

Visualizations

Experimental Workflow

G start This compound acid_chloride (4-Oxo-4H-quinazolin-3-yl)-acetyl chloride start->acid_chloride Step 1a ester Ester Derivative start->ester Step 1b amide N-Substituted Amide Derivative acid_chloride->amide Step 2a reagent1 SOCl₂ reagent1->acid_chloride reagent2 R₁R₂NH (Amine) reagent2->amide reagent3 R-OH (Alcohol) H⁺ Catalyst reagent3->ester

Caption: General workflow for the derivatization of this compound.

Potential Signaling Pathways

G cluster_0 Aldose Reductase Inhibition cluster_1 Induction of Apoptosis in Cancer Cells Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP⁺ Complications Diabetic Complications Sorbitol->Complications AR Aldose Reductase (AKR1B1) AR->Sorbitol Derivative1 (4-Oxo-4H-quinazolin-3-yl) -acetic acid derivative Derivative1->AR Inhibition Derivative2 (4-Oxo-4H-quinazolin-3-yl) -acetic acid derivative Bax Bax Derivative2->Bax Upregulates Bcl2 Bcl-2 Derivative2->Bcl2 Downregulates Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Testing (4-Oxo-4H-quinazolin-3-yl)-acetic acid Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Oxo-4H-quinazolin-3-yl)-acetic acid and its derivatives represent a class of compounds with demonstrated biological activities, including anti-inflammatory, analgesic, and potential immunomodulatory effects.[1][2][3][4] This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of this compound in established animal models of inflammation and autoimmune disease. The following protocols for Carrageenan-Induced Paw Edema, Collagen-Induced Arthritis, and Adjuvant-Induced Arthritis are designed to provide a robust framework for preclinical assessment.

Preclinical Evaluation of Anti-Inflammatory and Anti-Arthritic Activity

The selection of an appropriate animal model is critical for elucidating the therapeutic potential of a compound. The models detailed below are widely accepted for screening anti-inflammatory and anti-arthritic agents.

Carrageenan-Induced Paw Edema Model

This model is a well-established and highly reproducible assay for acute inflammation and is instrumental for the initial screening of compounds with potential anti-inflammatory properties.[5][6][7] The inflammatory response is characterized by a biphasic edema development. The initial phase is mediated by histamine and serotonin, while the later phase is associated with the production of prostaglandins and other inflammatory mediators.[6]

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Groups:

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg)

    • Positive Control (e.g., Indomethacin, 5-10 mg/kg)

  • Procedure:

    • Administer this compound or the control substance orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes prior to carrageenan injection.[8]

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[8]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

    • Analyze pro-inflammatory markers (e.g., TNF-α, IL-6, PGE2) in the paw tissue or serum.

    • Histopathological examination of the paw tissue.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-Example: 0.85 ± 0.050%
This compound10Hypothetical DataHypothetical Data
This compound30Hypothetical DataHypothetical Data
This compound100Hypothetical DataHypothetical Data
Indomethacin10Example: 0.40 ± 0.03Example: 52.9%

Experimental Workflow:

G cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Analysis acclimatization Animal Acclimatization grouping Grouping & Baseline Paw Measurement acclimatization->grouping dosing Compound/Vehicle Administration grouping->dosing carrageenan Sub-plantar Carrageenan Injection dosing->carrageenan paw_measurement Paw Volume Measurement (hourly) carrageenan->paw_measurement euthanasia Euthanasia & Tissue Collection paw_measurement->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

Carrageenan-Induced Paw Edema Workflow

Collagen-Induced Arthritis (CIA) Model

The CIA model in mice is a widely used autoimmune model that shares many immunological and pathological features with human rheumatoid arthritis (RA).[9][10] It is particularly useful for evaluating the efficacy of compounds targeting T-cell and B-cell mediated autoimmune responses.

Experimental Protocol:

  • Animals: DBA/1 mice (8-10 weeks old).

  • Housing: Specific Pathogen-Free (SPF) conditions are recommended.[9][10]

  • Groups:

    • Vehicle Control

    • This compound (prophylactic and therapeutic dosing regimens)

    • Positive Control (e.g., Methotrexate)

  • Procedure:

    • Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Inject 0.1 mL of the emulsion intradermally at the base of the tail.[11]

    • Booster Immunization (Day 21): Emulsify type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 0.1 mL of the emulsion intradermally at a different site near the base of the tail.[11]

    • Treatment:

      • Prophylactic: Begin administration of the test compound from Day 0 or Day 21.

      • Therapeutic: Begin administration after the onset of clinical signs of arthritis (typically around Day 28-35).

    • Clinical Assessment: Monitor animals daily or every other day for the onset and severity of arthritis using a standardized scoring system (e.g., 0-4 scale for each paw).

  • Endpoint Analysis:

    • Arthritis score and incidence.

    • Paw thickness measurements.

    • Histopathological analysis of joints for inflammation, pannus formation, and bone erosion.

    • Measurement of serum anti-collagen antibody levels.

    • Cytokine profiling from joint tissue or serum.

Data Presentation:

Treatment GroupDosing RegimenMean Arthritis Score (Day 42)Arthritis Incidence (%)
Vehicle ControlTherapeuticExample: 10.5 ± 1.2100%
This compoundProphylacticHypothetical DataHypothetical Data
This compoundTherapeuticHypothetical DataHypothetical Data
MethotrexateTherapeuticExample: 4.2 ± 0.8Example: 60%

Experimental Workflow:

G cluster_induction Arthritis Induction cluster_treatment Treatment Regimens cluster_monitoring Monitoring & Analysis day0 Day 0: Primary Immunization (Collagen + CFA) day21 Day 21: Booster Immunization (Collagen + IFA) day0->day21 prophylactic Prophylactic Dosing (e.g., Day 0/21 onwards) therapeutic Therapeutic Dosing (Post-onset) scoring Clinical Scoring & Paw Measurement day21->scoring therapeutic->scoring endpoints Endpoint Analysis (Histology, Serology) scoring->endpoints

Collagen-Induced Arthritis Workflow

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is another widely used model for chronic inflammation and arthritis, particularly for screening compounds for their effects on T-cell mediated immunity.[12][13]

Experimental Protocol:

  • Animals: Lewis or Sprague-Dawley rats (6-12 weeks old).

  • Housing: Standard housing conditions.

  • Groups:

    • Vehicle Control

    • This compound (prophylactic and therapeutic dosing regimens)

    • Positive Control (e.g., Dexamethasone or Methotrexate)

  • Procedure:

    • Induction (Day 0): Inject 0.1 mL of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis subcutaneously into the footpad or at the base of the tail.[13][14]

    • Treatment:

      • Prophylactic: Begin dosing on Day 0.

      • Therapeutic: Begin dosing after the onset of secondary inflammation (typically around Day 9-12).

    • Clinical Assessment: Monitor paw volume of both the injected (primary) and contralateral (secondary) paws. Score for clinical signs of arthritis.

  • Endpoint Analysis:

    • Change in paw volume.

    • Arthritis score.

    • Body weight changes.

    • Histopathology of joints.

    • Spleen and thymus weights.

    • Cytokine analysis.

Data Presentation:

Treatment GroupDosing RegimenChange in Contralateral Paw Volume (Day 21)Mean Arthritis Score (Day 21)
Vehicle ControlTherapeuticExample: 1.5 mL ± 0.2Example: 12.1 ± 1.5
This compoundProphylacticHypothetical DataHypothetical Data
This compoundTherapeuticHypothetical DataHypothetical Data
DexamethasoneTherapeuticExample: 0.4 mL ± 0.1Example: 3.5 ± 0.9

Experimental Workflow:

G cluster_induction Arthritis Induction cluster_treatment Treatment Regimens cluster_monitoring Monitoring & Analysis day0 Day 0: CFA Injection prophylactic Prophylactic Dosing (Day 0 onwards) therapeutic Therapeutic Dosing (e.g., Day 9 onwards) monitoring Paw Volume & Arthritis Scoring day0->monitoring therapeutic->monitoring endpoints Endpoint Analysis (Histology, Organ Weights) monitoring->endpoints

Adjuvant-Induced Arthritis Workflow

Potential Signaling Pathway

While the precise mechanism of action for this compound requires elucidation, many anti-inflammatory quinazolinone derivatives are known to modulate key inflammatory pathways. A potential mechanism could involve the inhibition of pro-inflammatory cytokine production and signaling.

G cluster_pathway Hypothesized Anti-Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Toll-like Receptor / Cytokine Receptor stimulus->receptor nfkb NF-κB Pathway receptor->nfkb mapk MAPK Pathway receptor->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines mapk->cytokines inflammation Inflammation cytokines->inflammation compound (4-Oxo-4H-quinazolin-3-yl) -acetic acid compound->nfkb compound->mapk

Potential Anti-Inflammatory Mechanism

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound in relevant animal models of inflammation and autoimmune disease. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, which is essential for advancing the development of this and similar compounds as potential therapeutic agents. Further mechanistic studies will be necessary to fully elucidate the signaling pathways modulated by this compound.

References

Application Notes and Protocols: Crystallization of (4-Oxo-4H-quinazolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and starting points for the crystallization of (4-Oxo-4H-quinazolin-3-yl)-acetic acid. The protocols and data presented are based on established procedures for structurally related quinazolinone derivatives and serve as a guide for developing optimized crystallization conditions for the target compound.

I. Introduction

This compound is a molecule of interest in medicinal chemistry and drug development, often serving as an intermediate in the synthesis of biologically active compounds.[1] The ability to obtain high-purity crystalline material is crucial for downstream applications, including structural elucidation, formulation development, and ensuring reproducibility in biological assays. This document outlines general procedures for the crystallization of quinazolinone derivatives, which can be adapted for this compound.

II. Crystallization Conditions for Quinazolinone Derivatives

The selection of an appropriate solvent system is critical for successful crystallization. The following table summarizes various solvents and conditions reported for the recrystallization of different quinazolinone derivatives. These conditions provide a valuable starting point for optimizing the crystallization of this compound.

Compound Name/ClassSolvent(s)ConditionsReference
2-(4-oxoquinazolin-3(4H)-yl)benzoic AcidEthanolThe crude product was recrystallized from ethanol after being separated by filtration.[2]
Novel acetic acid derivatives containing quinazolin-4(3H)-one ringEthanolThe crude product was recrystallized from ethanol.[3]
Novel acetic acid derivatives containing quinazolin-4(3H)-one ringEthanol:Diethylether (1:2)The crude product was recrystallized from a mixture of ethanol and diethyl ether.[3]
2-(3-carboxypropanamido) benzoic acidAcetoneThe residue was recrystallized in acetone to yield yellowish crystals.[4]
N-benzyl-3-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl) propanamideIsopropyl alcoholThe precipitate was filtered, washed with cold water, and recrystallized in isopropyl alcohol to afford white crystals.[4]
2-thioxo-2,3-dihydro-1H-quinazolin-4-onePetroleum ether and Ethyl acetateThe compound was recrystallized from petroleum ether and ethyl acetate.[5]
2-(1-Methylethyl)-3-thione-2-yl methylidene amino carbamoylmethyl 3,4-dihydroquinazolin-4-oneTolueneThe insoluble fraction in benzene was crystallized from toluene.[6]
2-(thien-2-yl)-5-(2-(1-methylethyl) quinazolinon-3-yl)methyl-1,3,4-oxadiazoleBenzeneThe obtained solid was filtered off and crystallized from benzene.[6]
Single crystals of 3c (a quinazolinone derivative)Hexanes/EtOAcSingle crystals were obtained by slow evaporation in hexanes/EtOAc at room temperature.[7]

III. Experimental Protocols

The following are generalized protocols for the crystallization of quinazolinone derivatives. These should be considered as starting points and may require optimization for the specific compound, this compound.

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol. Stir the solution to ensure complete dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed down by placing the flask in an insulated container.

  • Crystal Formation: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals. For further crystal growth, the flask can be placed in a refrigerator or ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Recrystallization from a Binary Solvent System (e.g., Ethanol/Diethyl Ether)

  • Dissolution: Dissolve the crude product in a minimum amount of a solvent in which it is readily soluble (e.g., ethanol) at an elevated temperature.

  • Addition of Anti-Solvent: To the hot solution, slowly add a solvent in which the compound is poorly soluble (e.g., diethyl ether) until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the first solvent (ethanol) until the solution becomes clear again.

  • Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the anti-solvent (diethyl ether).

  • Drying: Dry the crystals under vacuum.

Protocol 3: Slow Evaporation for Single Crystal Growth

  • Dissolution: Prepare a dilute solution of the compound in a suitable solvent or solvent mixture (e.g., hexanes/EtOAc) at room temperature.[7]

  • Filtration: Filter the solution to remove any dust or particulate matter.

  • Evaporation: Place the filtered solution in a loosely covered container (e.g., a vial with a perforated cap) in a vibration-free environment.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the compound will increase, leading to the formation of single crystals.

  • Isolation: Carefully decant the remaining solvent and dry the crystals.

IV. Visualization of Experimental Workflow

The following diagram illustrates a general workflow for a typical crystallization experiment.

Crystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound B Add Solvent(s) A->B C Heat to Dissolve B->C D Hot Filtration (Optional) C->D If impurities E Slow Cooling C->E If no impurities D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: General workflow for the crystallization of a chemical compound.

Disclaimer: The provided crystallization conditions are based on literature for structurally similar quinazolinone derivatives. The optimal conditions for this compound may vary and require experimental optimization. It is recommended to start with small-scale trials to screen various solvents and conditions.

References

Application Notes and Protocols for Fragment-Based Drug Discovery Using (4-Oxo-4H-quinazolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using (4-Oxo-4H-quinazolin-3-yl)-acetic acid in Fragment-Based Drug Discovery

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds in drug discovery. It begins by screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The quinazolinone scaffold is a well-established pharmacophore found in numerous biologically active compounds, making its derivatives, such as this compound, attractive candidates for fragment libraries.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound in an FBDD campaign.

This compound is a fragment that possesses key features for FBDD, including a molecular weight of 204.18 g/mol , hydrogen bond donors and acceptors, and a carboxylic acid handle that can be used for synthetic elaboration.[6] Its rigid bicyclic core provides a defined vector for chemical modifications, aiding in the structure-guided design of more potent compounds.

FBDD Workflow Overview

The general workflow for an FBDD campaign using this compound as a starting fragment involves several key stages, from initial screening to hit-to-lead optimization.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Fragment_Library Fragment Library (including this compound) Primary_Screening Biophysical Screening (e.g., TSA, SPR) Fragment_Library->Primary_Screening Fragment_Hits Initial Fragment Hits Primary_Screening->Fragment_Hits Orthogonal_Screening Orthogonal Screening (e.g., NMR, ITC) Fragment_Hits->Orthogonal_Screening Fragment_Hits->Orthogonal_Screening X_Ray_Crystallography X-ray Crystallography Orthogonal_Screening->X_Ray_Crystallography Validated_Hits Validated Hits with Structural Information X_Ray_Crystallography->Validated_Hits Structure_Guided_Design Structure-Guided Design Validated_Hits->Structure_Guided_Design Validated_Hits->Structure_Guided_Design Chemical_Synthesis Chemical Synthesis Structure_Guided_Design->Chemical_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Chemical_Synthesis->SAR_Studies SAR_Studies->Structure_Guided_Design Lead_Compound Lead Compound SAR_Studies->Lead_Compound Signaling_Pathway Upstream_Signal Upstream Signal Target_Kinase Target Kinase Upstream_Signal->Target_Kinase Activates Substrate Substrate Target_Kinase->Substrate Phosphorylated_Substrate Phosphorylated Substrate Downstream_Effect Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Downstream_Effect Triggers Fragment (4-Oxo-4H-quinazolin-3-yl) -acetic acid Fragment->Target_Kinase Inhibits Hit_Validation_Workflow Primary_Hits Primary Hits from TSA SPR_Screen SPR Confirmation Screen Primary_Hits->SPR_Screen Binding_Confirmed Binding Confirmed? SPR_Screen->Binding_Confirmed Discard Discard (False Positive) Binding_Confirmed->Discard No Affinity_Determination Determine K_D and LE Binding_Confirmed->Affinity_Determination Yes Structural_Studies X-ray Crystallography or NMR Affinity_Determination->Structural_Studies Validated_Hit Validated Hit for Optimization Structural_Studies->Validated_Hit

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Oxo-4H-quinazolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (4-Oxo-4H-quinazolin-3-yl)-acetic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Synthesis of Quinazolin-4(3H)-one (Intermediate 1)

  • Question: My yield of quinazolin-4(3H)-one from anthranilic acid and formamide is consistently low. What are the potential causes and solutions?

  • Answer: Low yields in this initial step can often be attributed to incomplete reaction or suboptimal reaction conditions. Here are some factors to consider:

    • Reaction Time and Temperature: The reaction often requires prolonged heating at elevated temperatures. Conventional methods may require heating at 150-160°C for up to 8 hours.[1] Insufficient heating time or temperature can lead to incomplete conversion.

    • Microwave Irradiation: Consider using microwave irradiation as an alternative to conventional heating. This method has been shown to significantly reduce reaction time to a few minutes and increase the yield from around 61% to 87%.[1]

    • Purity of Reactants: Ensure that the anthranilic acid and formamide used are of high purity, as impurities can interfere with the reaction.

    • Work-up Procedure: After the reaction, the product precipitates upon cooling. Ensure thorough washing of the precipitate with water to remove any unreacted formamide and other water-soluble impurities. Recrystallization from a suitable solvent like methanol can further purify the product and improve the final isolated yield.[1]

Issue 2: Poor Yield or Formation of Side Products during N-Alkylation

  • Question: I am getting a low yield of ethyl (4-oxo-4H-quinazolin-3-yl)acetate and suspect side product formation during the N-alkylation of quinazolin-4(3H)-one with ethyl bromoacetate. How can I troubleshoot this?

  • Answer: The N-alkylation step is critical and can be prone to side reactions, primarily O-alkylation. Here’s how to address this:

    • Choice of Base and Solvent: The regioselectivity of alkylation (N- vs. O-alkylation) is highly dependent on the reaction conditions. The use of a suitable base and solvent system is crucial. Potassium carbonate in a polar aprotic solvent like acetone or DMF is commonly used and generally favors N-alkylation.[1]

    • Reaction Temperature: The reaction is typically carried out under reflux.[1] Ensure the temperature is controlled, as excessively high temperatures might promote side reactions.

    • Exclusion of Moisture: The presence of water can lead to the hydrolysis of ethyl bromoacetate and can also affect the basicity of the system. Ensure all reagents and solvents are dry.

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products due to prolonged heating.

Issue 3: Incomplete Hydrolysis of the Ethyl Ester

  • Question: The hydrolysis of ethyl (4-oxo-4H-quinazolin-3-yl)acetate to the final acid product is not going to completion. What can I do to improve the conversion?

  • Answer: Incomplete hydrolysis is a common issue that can be resolved by optimizing the reaction conditions.

    • Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed. For basic hydrolysis, aqueous sodium hydroxide solution is commonly used. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC is recommended to confirm the disappearance of the starting ester.

    • Stoichiometry of the Base: Use a sufficient excess of the base to ensure complete saponification of the ester.

    • Work-up Procedure: After hydrolysis, the reaction mixture needs to be acidified to precipitate the carboxylic acid. Ensure the pH is sufficiently low to fully protonate the carboxylate salt. The precipitated product should be thoroughly washed with cold water to remove any inorganic salts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a two-step process. The first step is the synthesis of the quinazolin-4(3H)-one core, typically by reacting anthranilic acid with formamide.[1][2] The second step is the N-alkylation of the quinazolin-4(3H)-one with an ethyl haloacetate (e.g., ethyl bromoacetate), followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.

Q2: Are there alternative methods for the synthesis of the quinazolin-4(3H)-one core?

A2: Yes, besides the reaction of anthranilic acid with formamide, other methods include the condensation of anthranilic acid with other amides or the cyclization of 2-aminobenzamide with various reagents.[3][4] Microwave-assisted synthesis is a greener and more efficient alternative to conventional heating for this step.[1]

Q3: How can I purify the final product, this compound?

A3: The final product is typically a solid that precipitates upon acidification of the reaction mixture after hydrolysis. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water. The purity can be checked by techniques like melting point determination, TLC, and spectroscopic methods (NMR, IR, Mass Spectrometry).

Q4: What are the key safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should be followed. Formamide is a teratogen and should be handled with care in a well-ventilated fume hood. Ethyl bromoacetate is a lachrymator and is corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinazolin-4(3H)-one Synthesis

MethodStarting MaterialsSolventTemperature (°C)TimeYield (%)Reference
ConventionalAnthranilic acid, FormamideNone150-1608 hours61[1]
MicrowaveAnthranilic acid, FormamideNoneMicrowave IrradiationFew minutes87[1]
ConventionalAnthranilic acid, FormamideNone130-1352 hours72-96[2]

Table 2: Typical Reagents and Conditions for N-Alkylation

Starting MaterialReagentBaseSolventConditionsProductYield (%)Reference
Quinazolin-4(3H)-onePropargyl bromideK₂CO₃Dry AcetoneReflux, 6 hours3-Propargylquinazolin-4(3H)-one76[1]
2-mercapto-3-phenyl-quinazolin-4(3H)-oneEthyl chloroacetate---Ethyl 2-[(4-oxo-3-phenyl-3,4-di-hydro-quinazolin-2-yl)sulfan-yl]acetate-[5]

Experimental Protocols

Protocol 1: Synthesis of Quinazolin-4(3H)-one (Intermediate 1) via Microwave Irradiation

  • In a microwave-safe vessel, mix anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g).[1]

  • Place the vessel in a microwave reactor and irradiate for a few minutes (the exact time may need to be optimized for the specific microwave system).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out. Filter the solid precipitate and wash it thoroughly with cold water.

  • Dry the product. For further purification, recrystallize from methanol to obtain shiny white crystals.[1]

Protocol 2: Synthesis of Ethyl (4-oxo-4H-quinazolin-3-yl)acetate (Intermediate 2)

  • In a round-bottom flask equipped with a reflux condenser, dissolve quinazolin-4(3H)-one in a suitable dry solvent such as acetone.

  • Add a base, such as anhydrous potassium carbonate.

  • To this suspension, add ethyl bromoacetate dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound (Final Product)

  • Dissolve the ethyl (4-oxo-4H-quinazolin-3-yl)acetate in a suitable solvent like ethanol or methanol.

  • Add an aqueous solution of a base, such as sodium hydroxide, to the solution.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • After completion, cool the reaction mixture and acidify it with a dilute acid (e.g., HCl) until the product precipitates completely.

  • Filter the precipitated solid, wash it with cold water, and dry it to obtain the final product.

  • For higher purity, the product can be recrystallized from an appropriate solvent.

Mandatory Visualization

Synthesis_Pathway cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis A Anthranilic Acid C Quinazolin-4(3H)-one A->C Heat or Microwave B Formamide B->C Heat or Microwave E Ethyl (4-oxo-4H-quinazolin-3-yl)acetate C->E Base (e.g., K₂CO₃) Solvent (e.g., Acetone) D Ethyl Bromoacetate D->E F This compound E->F Base (e.g., NaOH) then Acid (e.g., HCl)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Step1 Step 1: Quinazolin-4(3H)-one Formation Start->Step1 Check1 Yield > 80%? Step1->Check1 Troubleshoot1 Low Yield in Step 1: - Check reaction time/temp - Use microwave - Check reactant purity Check1->Troubleshoot1 No Step2 Step 2: N-Alkylation Check1->Step2 Yes Troubleshoot1->Step1 Re-run Step 1 Check2 Good Yield of Ester? Step2->Check2 Troubleshoot2 Low Yield/Side Products in Step 2: - Optimize base/solvent - Control temperature - Ensure anhydrous conditions Check2->Troubleshoot2 No Step3 Step 3: Hydrolysis Check2->Step3 Yes Troubleshoot2->Step2 Re-run Step 2 Check3 Complete Conversion? Step3->Check3 Troubleshoot3 Incomplete Hydrolysis: - Adjust base concentration - Increase reaction time - Ensure proper acidification Check3->Troubleshoot3 No End Synthesis Complete Check3->End Yes Troubleshoot3->Step3 Re-run Step 3

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of (4-Oxo-4H-quinazolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with (4-Oxo-4H-quinazolin-3-yl)-acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.

Issue 1: Low Recovery After Recrystallization

Potential Cause Recommended Solution
High solubility in the chosen solvent even at low temperatures. Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for quinazolinone derivatives include ethanol, methanol, or mixtures like ethanol/water.
Use of excessive solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystals are too fine and pass through the filter paper. Allow the solution to cool more slowly to encourage the formation of larger crystals. Avoid agitating the solution during the initial cooling phase.

Issue 2: Persistent Impurities After Column Chromatography

Potential Cause Recommended Solution
Inappropriate solvent system. The polarity of the eluent may be too high, causing your compound to elute with impurities. Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (a ΔRf of at least 0.2) between your product and the impurities. Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding ethyl acetate or methanol.
Column overloading. The amount of crude material loaded onto the column is too high for the column size, leading to poor separation. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude sample.
Co-eluting impurities. An impurity may have a very similar polarity to the target compound. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC.
Compound degradation on silica gel. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. This can be tested by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation occurs, consider using a neutral or basic stationary phase like neutral alumina or by deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Common impurities often arise from starting materials or by-products. Depending on the synthetic route, these can include unreacted anthranilic acid, 2-aminobenzamide, or intermediates from incomplete cyclization. Spectroscopic methods like NMR and Mass Spectrometry are essential for identifying these impurities.

Q2: What is the best general-purpose method for purifying this compound?

A2: Both recrystallization and column chromatography are effective. The choice depends on the nature and quantity of the impurities. For removing solid, insoluble impurities or for large-scale purification, recrystallization is often preferred. For separating soluble impurities with different polarities, column chromatography is generally more effective.[1]

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: While specific solubility data is not extensively published for this exact compound, ethanol is a commonly used and effective recrystallization solvent for many quinazolinone derivatives.[2] Other potential solvents or solvent systems to explore include methanol, or mixtures such as ethanol/water or acetone/water. The ideal solvent will dissolve the compound when hot but result in low solubility when cold.

Q4: What solvent system should I start with for column chromatography?

A4: For quinazolinone derivatives, a common starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like dichloromethane (DCM) or chloroform and a more polar solvent like ethyl acetate or methanol.[3] The optimal ratio should be determined by TLC analysis to achieve good separation. For acidic compounds like this one, adding a small amount of acetic acid (0.5-1%) to the eluent can help to reduce tailing and improve peak shape.

Q5: My purified product still shows impurities by TLC. What should I do?

A5: If minor impurities persist after an initial purification step, a second purification may be necessary. For example, column chromatography can be followed by recrystallization to enhance purity. Alternatively, repeating the column chromatography with a shallower solvent gradient can improve separation.[1]

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubility at 25°CSolubility at 78°C (Boiling Point)
WaterSparingly solubleSlightly soluble
EthanolSlightly solubleSoluble
MethanolSlightly solubleSoluble
AcetoneSparingly solubleModerately soluble
DichloromethaneInsolubleSparingly soluble
Ethyl AcetateSparingly solubleModerately soluble

Note: This data is generalized for quinazolinone derivatives and should be experimentally verified for this compound.

Table 2: Example Purification Outcomes

Purification MethodStarting Purity (HPLC)Final Purity (HPLC)Typical Yield
Recrystallization (Ethanol)85%>98%70-85%
Column Chromatography (DCM:MeOH gradient)70%>99%60-80%

Note: These values are illustrative and will vary depending on the nature and amount of impurities in the crude material.

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In a flask, add the crude this compound to a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Protocol 2: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry sample onto the top of the column.

  • Elution: Begin eluting with a solvent system of low polarity (e.g., 100% DCM). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_chromatography Alternative Path crude_product Crude this compound dissolution Dissolution in Hot Solvent crude_product->dissolution Recrystallization Path column_chrom Column Chromatography crude_product->column_chrom Chromatography Path hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Crystallization hot_filtration->crystallization isolation Isolation & Washing crystallization->isolation pure_product Pure Product isolation->pure_product characterization Characterization (NMR, MS, HPLC) pure_product->characterization column_chrom->pure_product troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_final Final Steps start Impure Product After Initial Purification recryst_check Low Yield? start->recryst_check chrom_check Poor Separation? start->chrom_check recryst_sol_1 Change Solvent System recryst_check->recryst_sol_1 Yes recryst_sol_2 Use Less Solvent recryst_check->recryst_sol_2 Yes repeat_purification Repeat Purification or Combine Methods recryst_check->repeat_purification No recryst_sol_1->repeat_purification recryst_sol_2->repeat_purification chrom_sol_1 Optimize Eluent chrom_check->chrom_sol_1 Yes chrom_sol_2 Check for Overloading chrom_check->chrom_sol_2 Yes chrom_sol_3 Consider Degradation chrom_check->chrom_sol_3 Yes chrom_check->repeat_purification No chrom_sol_1->repeat_purification chrom_sol_2->repeat_purification chrom_sol_3->repeat_purification final_product Pure Product repeat_purification->final_product

References

Technical Support Center: (4-Oxo-4H-quinazolin-3-yl)-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (4-Oxo-4H-quinazolin-3-yl)-acetic acid and its derivatives.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I am observing a low yield of my final product. What are the potential causes and how can I improve it?

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or inefficient mixing.

  • Suboptimal Reagent Stoichiometry: The molar ratios of the reactants may not be optimal. For instance, in multi-step syntheses starting from anthranilic acid, an excess of acetic anhydride is often used to ensure the formation of the benzoxazinone intermediate.[1]

  • Degradation of Reactants or Products: The reactants or the final product might be sensitive to temperature, moisture, or air, leading to degradation.

  • Inefficient Cyclization: The ring-closure step to form the quinazolinone core is critical and can be influenced by the choice of catalyst and solvent. Some methods utilize catalysts like p-toluenesulfonic acid to facilitate cyclization.[2]

  • Loss during Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, and purification steps like recrystallization or column chromatography.

Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.

  • Optimize Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times.[1][3]

  • Adjust Stoichiometry: Experiment with different molar ratios of your starting materials.

  • Inert Atmosphere: If your reactants or intermediates are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification Technique: For purification, recrystallization from a suitable solvent like ethanol is commonly reported.[1] If impurities are difficult to remove, column chromatography may be necessary.[4]

Q2: I am seeing multiple spots on my TLC plate, indicating the presence of impurities or side products. What are the likely side reactions?

Potential Side Reactions:

  • Incomplete Cyclization: The intermediate, such as the benzoxazinone, may not fully convert to the desired quinazolinone.

  • Ring Opening: The quinazoline ring can be susceptible to opening, especially under harsh basic or acidic conditions.[4]

  • Formation of Isomers: Depending on the substitution pattern of the starting materials, the formation of positional isomers is possible.

  • Side reactions of functional groups: Other functional groups present on the starting materials might undergo unintended reactions under the applied conditions.

Solutions:

  • Control of Reaction Conditions: Carefully control the temperature and pH of the reaction mixture.

  • Choice of Reagents: Utilize milder reagents where possible to avoid unwanted side reactions.

  • Purification: Employ appropriate purification techniques. Column chromatography with a suitable eluent system (e.g., Chloroform-Methanol mixtures) can be effective in separating the desired product from byproducts.[4]

Q3: The purification of the final product is proving to be difficult. What are the recommended procedures?

Recommended Purification Methods:

  • Recrystallization: This is a common and effective method for purifying solid products. Ethanol is frequently mentioned as a suitable solvent for recrystallizing quinazolinone derivatives.[1] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is the method of choice. The selection of the stationary phase (e.g., silica gel) and the mobile phase is crucial for achieving good separation.

  • Washing: After filtration, washing the solid product with a suitable solvent (in which the product is sparingly soluble, but the impurities are soluble) can help remove residual impurities.

Q4: What are the common starting materials and general synthetic routes for this compound?

The synthesis of this compound and its derivatives often starts from anthranilic acid . A widely used method involves a two-step process:

  • Formation of a Benzoxazinone Intermediate: Anthranilic acid is first reacted with an acylating agent, such as acetic anhydride, to form a 2-substituted-4H-3,1-benzoxazin-4-one.[1][3]

  • Ring Transformation: The benzoxazinone intermediate is then reacted with an appropriate amine to yield the desired 3-substituted-quinazolin-4(3H)-one.[1][4]

Green chemistry approaches are also being explored, utilizing alternative energy sources like microwaves or environmentally benign solvents to improve the efficiency and sustainability of the synthesis.[1][5][6]

Experimental Protocols & Data

General Experimental Protocol for the Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones

This protocol is a generalized procedure based on common methods reported in the literature.[1][3]

  • Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

    • Anthranilic acid is reacted with an excess of acetic anhydride.

    • The reaction mixture is heated, often under reflux or using microwave irradiation, to drive the cyclization and formation of the benzoxazinone intermediate.[1][3]

    • The excess acetic anhydride and the acetic acid byproduct are typically removed under reduced pressure.

  • Step 2: Synthesis of the 3-Substituted-quinazolin-4(3H)-one

    • The crude 2-methyl-4H-3,1-benzoxazin-4-one is reacted with the desired primary amine.

    • The reaction can be carried out in a suitable solvent and may be heated to ensure completion.

    • Upon completion, the reaction mixture is worked up, which may involve pouring it into water or crushed ice to precipitate the crude product.[1]

    • The crude product is then collected by filtration and purified, typically by recrystallization from a solvent like ethanol.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of quinazolinone derivatives.

Table 1: Reaction Conditions for the Synthesis of Quinazolinone Derivatives

Starting MaterialsReagents/CatalystSolventTemperature (°C)TimeYield (%)Reference
Anthranilic acid, trimethyl orthoformate-Ethanol120 (Microwave)30 min35[1]
Anthranilic acid, acetic anhydride, amineDeep Eutectic SolventCholine Chloride:Urea80--[1]
2-aminobenzamides, aldehydesp-toluenesulfonic acid----[2]
2-arylindoles, aminesCopper catalyst, Oxygen---Good[2]
2-aminobenzamides, α-keto acids-Water---[2]

Note: The yields and reaction conditions can vary significantly based on the specific substrates and the scale of the reaction.

Visualizations

General Synthetic Pathway

The following diagram illustrates a common synthetic route for 3-substituted-quinazolin-4(3H)-ones starting from anthranilic acid.

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation Anthranilic Acid Anthranilic Acid Benzoxazinone Intermediate Benzoxazinone Intermediate Anthranilic Acid->Benzoxazinone Intermediate Heat/Microwave Acetic Anhydride Acetic Anhydride Acetic Anhydride->Benzoxazinone Intermediate 3-Substituted-quinazolin-4(3H)-one 3-Substituted-quinazolin-4(3H)-one Benzoxazinone Intermediate->3-Substituted-quinazolin-4(3H)-one Reaction Primary Amine Primary Amine Primary Amine->3-Substituted-quinazolin-4(3H)-one Purified Product Purified Product 3-Substituted-quinazolin-4(3H)-one->Purified Product Purification (Recrystallization/Chromatography)

Caption: Synthetic pathway for 3-substituted-quinazolin-4(3H)-ones.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues during the synthesis.

G start Start Synthesis check_tlc Monitor Reaction by TLC start->check_tlc reaction_complete Reaction Complete? check_tlc->reaction_complete workup Work-up and Isolation reaction_complete->workup Yes troubleshoot Troubleshoot Reaction Conditions (Temp, Time, Reagents) reaction_complete->troubleshoot No analyze_product Analyze Crude Product (TLC, NMR, etc.) workup->analyze_product purity_ok Purity Acceptable? analyze_product->purity_ok purify Purify Product (Recrystallization/Chromatography) purity_ok->purify No final_product Final Product purity_ok->final_product Yes purify->final_product troubleshoot->check_tlc

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of (4-Oxo-4H-quinazolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Oxo-4H-quinazolin-3-yl)-acetic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, categorized by the reaction step.

Step 1: N-Alkylation of Anthranilic Acid with Ethyl Chloroacetate

Issue 1: Low Yield of N-Alkylated Product

  • Potential Cause: Incomplete reaction, suboptimal stoichiometry, or competing O-alkylation.

  • Troubleshooting Solutions:

    • Reaction Conditions: Ensure the reaction is carried out under basic conditions to deprotonate the amine, favoring N-alkylation. A base such as sodium carbonate or triethylamine in a suitable solvent like DMF or ethanol is recommended.

    • Stoichiometry: A slight excess of ethyl chloroacetate (1.1-1.2 equivalents) can drive the reaction to completion. However, a large excess may lead to di-alkylation.

    • Temperature Control: Maintain a moderate reaction temperature (e.g., 50-70 °C). Elevated temperatures can promote side reactions.

    • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of anthranilic acid.

Issue 2: Formation of Di-alkylation Product

  • Potential Cause: Use of a strong base or a large excess of ethyl chloroacetate.

  • Troubleshooting Solutions:

    • Base Selection: Employ a milder base like sodium bicarbonate.

    • Controlled Addition: Add the ethyl chloroacetate dropwise to the reaction mixture to maintain a low instantaneous concentration.

    • Stoichiometry: Use a close to 1:1 molar ratio of anthranilic acid to ethyl chloroacetate.

Step 2: Cyclization to Ethyl (4-Oxo-4H-quinazolin-3-yl)acetate

Issue 1: Incomplete Cyclization

  • Potential Cause: Insufficient temperature or reaction time, or an inappropriate cyclizing agent.

  • Troubleshooting Solutions:

    • High-Temperature Reflux: This reaction often requires high temperatures. Refluxing in a high-boiling solvent like acetic acid or using a dehydrating agent such as polyphosphoric acid (PPA) can be effective.

    • Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for this cyclization step.[1]

    • Monitoring: Use TLC or HPLC to monitor the disappearance of the N-substituted anthranilic acid intermediate.

Issue 2: Product Degradation and Discoloration

  • Potential Cause: Prolonged heating at high temperatures can lead to the decomposition of the quinazolinone ring.

  • Troubleshooting Solutions:

    • Optimize Reaction Time: Determine the minimum time required for complete cyclization by careful reaction monitoring.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

Step 3: Hydrolysis of Ethyl Ester to this compound

Issue 1: Low Yield of Carboxylic Acid

  • Potential Cause: Incomplete hydrolysis or difficulty in isolating the product.

  • Troubleshooting Solutions:

    • Hydrolysis Conditions: A mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., NaOH or LiOH) is typically used. Ensure a sufficient excess of the base is present to drive the reaction to completion.

    • Product Isolation: After hydrolysis, the reaction mixture should be acidified to a pH of approximately 2-3 to precipitate the carboxylic acid. Cooling the mixture in an ice bath can improve precipitation.

    • Extraction: If the product has some water solubility, extraction with an organic solvent like ethyl acetate after acidification may be necessary.

Issue 2: Contamination with Unhydrolyzed Ester

  • Potential Cause: Insufficient reaction time, temperature, or amount of base for the hydrolysis.

  • Troubleshooting Solutions:

    • Reaction Monitoring: Use TLC or HPLC to confirm the complete disappearance of the starting ethyl ester.

    • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to remove any remaining ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the final product?

A1: Common impurities include unreacted anthranilic acid, the N-alkylated intermediate from Step 1, and the ethyl ester from Step 2. Side products from di-alkylation or ring opening can also be present in small amounts.

Q2: How can I best purify the final this compound?

A2: Recrystallization is the most effective method for purifying the final product. A mixed solvent system, such as ethanol and water, often yields high-purity crystals. Column chromatography can be used but may be more complex due to the polarity of the carboxylic acid.

Q3: What is the expected yield for this synthesis?

A3: The overall yield can vary significantly depending on the optimization of each step. Generally, yields for each step can range from 60% to 90% under optimized conditions. An overall yield of 40-70% is a reasonable expectation.

Q4: Can I perform this synthesis as a one-pot reaction?

A4: While some quinazolinone syntheses can be performed in a one-pot fashion, the distinct reaction conditions required for N-alkylation, cyclization, and hydrolysis in this specific synthesis make a stepwise approach with isolation of intermediates generally more reliable and higher yielding.

Data Presentation

Table 1: Troubleshooting Guide for Reaction Parameters

Issue Parameter to Adjust Recommended Change Expected Outcome
Low N-Alkylation YieldBase StrengthUse a stronger base (e.g., Na2CO3 over NaHCO3)Increased deprotonation and nucleophilicity of the amine.
Di-alkylationReactant RatioDecrease the molar ratio of ethyl chloroacetate to 1:1.Reduced formation of the di-substituted byproduct.
Incomplete CyclizationTemperatureIncrease to reflux in glacial acetic acid.Overcomes the activation energy for ring closure.
Product DegradationReaction TimeMinimize heating time once the reaction is complete.Reduced formation of colored impurities.
Incomplete HydrolysisBase ConcentrationIncrease the concentration or equivalents of NaOH/LiOH.Drives the ester hydrolysis to completion.

Experimental Protocols

Synthesis of Ethyl 2-(2-carboxyphenylamino)acetate
  • Dissolve anthranilic acid (1 eq.) and sodium carbonate (1.5 eq.) in a mixture of water and ethanol.

  • Heat the mixture to 50 °C with stirring.

  • Add ethyl chloroacetate (1.1 eq.) dropwise over 30 minutes.

  • Maintain the reaction at 70 °C for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and acidify with dilute HCl to pH 4-5.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Synthesis of Ethyl (4-Oxo-4H-quinazolin-3-yl)acetate
  • Suspend the ethyl 2-(2-carboxyphenylamino)acetate (1 eq.) in glacial acetic acid.

  • Heat the mixture to reflux (around 118 °C) for 3-5 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and then with a cold solution of sodium bicarbonate to remove residual acetic acid.

  • Dry the product under vacuum.

Synthesis of this compound
  • Dissolve the ethyl (4-oxo-4H-quinazolin-3-yl)acetate (1 eq.) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2-3 eq.).

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with concentrated HCl to pH 2-3.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize from an ethanol/water mixture for further purification.

Visualizations

Synthesis_Workflow A Anthranilic Acid + Ethyl Chloroacetate B N-Alkylation A->B C Ethyl 2-(2-carboxyphenylamino)acetate B->C D Cyclization C->D E Ethyl (4-Oxo-4H-quinazolin-3-yl)acetate D->E F Hydrolysis E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Side_Reactions cluster_step1 Step 1: N-Alkylation cluster_step3 Step 3: Hydrolysis A Anthranilic Acid B Desired N-Alkylation A->B C Side Product: O-Alkylation A->C D Side Product: Di-Alkylation A->D E Ethyl (4-oxo-4H-quinazolin-3-yl)acetate F Desired Carboxylic Acid E->F G Side Product: Ring Opening E->G

Caption: Common side reactions in the synthesis pathway.

References

Technical Support Center: (4-Oxo-4H-quinazolin-3-yl)-acetic acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of (4-Oxo-4H-quinazolin-3-yl)-acetic acid solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage of the solid compound, it is recommended to keep it in a dry, sealed container at 2-8°C[1].

Q2: How should I prepare stock solutions of this compound?

Stock solutions are typically prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO)[2]. It is crucial to use anhydrous DMSO as absorbed water can impact the solubility and stability of the compound[2]. To prepare a stock solution, weigh the desired amount of the compound and add the calculated volume of solvent. Vortexing or gentle warming (e.g., 37°C) can aid in dissolution[2].

Q3: What are the best practices for storing stock solutions?

For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation[2]. It is advisable to store these aliquots at -20°C or -80°C[3]. For some quinazolinone derivatives, storage at -80°C is recommended for up to 6 months, while at -20°C, the stability is maintained for up to 1 month[4]. Protect solutions from light by using amber vials or by wrapping the container in foil[3].

Q4: My compound is precipitating out of solution upon storage. What should I do?

Precipitation, especially after freeze-thaw cycles, is a common issue and can be due to poor solubility or the compound degrading into an insoluble product[2][5]. Before use, you can try to redissolve the precipitate by gently warming the solution and vortexing[2]. If the precipitate persists, the actual concentration of your solution is likely lower than intended. To prevent this, consider preparing a more dilute stock solution or using a different solvent with higher solubilizing power[5].

Q5: I am observing inconsistent results in my experiments. Could this be related to solution stability?

Yes, inconsistent experimental outcomes can be a sign of compound degradation in your solutions[3][5]. It is crucial to standardize the protocol for solution preparation and adhere to strict storage guidelines. Using freshly prepared solutions for each experiment is the most reliable way to ensure consistency[5].

Troubleshooting Guides

Issue: Loss of Compound Activity in Aqueous Media

If you observe a decrease in the expected activity of this compound in your aqueous assay buffer, it may be due to degradation.

Potential Causes:

  • Hydrolysis: The quinazolinone ring system or the acetic acid side chain may be susceptible to hydrolysis, especially under acidic or basic conditions[6]. The pH of your buffer is a critical factor[5].

  • Oxidation: The compound may be sensitive to oxidation from dissolved oxygen in the buffer[5].

  • Adsorption: The compound might adsorb to the surfaces of plasticware, reducing its effective concentration[5].

Troubleshooting Steps:

start Loss of Activity Detected check_pH Assess pH Sensitivity start->check_pH check_oxidation Evaluate Oxidative Stability start->check_oxidation check_adsorption Investigate Adsorption start->check_adsorption adjust_pH Optimize Buffer pH check_pH->adjust_pH add_antioxidant Add Antioxidant check_oxidation->add_antioxidant use_inert_gas Use Degassed Buffers / Inert Gas check_oxidation->use_inert_gas change_plasticware Use Low-Binding Plates check_adsorption->change_plasticware add_surfactant Add Non-Ionic Surfactant check_adsorption->add_surfactant retest Re-evaluate Activity adjust_pH->retest add_antioxidant->retest use_inert_gas->retest change_plasticware->retest add_surfactant->retest

Caption: Troubleshooting workflow for loss of compound activity.

Issue: Color Change in Solution

A change in the color of your stock or working solution often indicates chemical degradation or oxidation[3].

Potential Causes:

  • Oxidation: Exposure to air (oxygen) can cause oxidative degradation[3].

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions[3].

  • Contamination: Reactive impurities in the solvent can also lead to degradation.

Troubleshooting Steps:

  • Protect from Light: Store solutions in amber vials or wrap containers in foil[3].

  • Limit Air Exposure: Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing[3].

  • Use High-Purity Solvents: Ensure that you are using high-purity, anhydrous solvents for solution preparation.

  • Verify Integrity: Before use, analyze the solution using an analytical technique like HPLC to assess the purity and concentration of the parent compound.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Solution

This protocol provides a quick assessment of the compound's stability in a specific solvent or buffer.

Objective: To determine the short-term stability of this compound under various conditions.

Methodology:

  • Prepare a solution of the compound at a known concentration (e.g., 10 µM) in the desired solvent or buffer.

  • Dispense aliquots of the solution into separate vials for each condition to be tested (e.g., 4°C, room temperature, 37°C).

  • Analyze a sample immediately (T=0) using a validated HPLC method to determine the initial peak area of the parent compound[5].

  • Incubate the remaining samples under the specified conditions.

  • At various time points (e.g., 2, 4, 8, 24 hours), remove an aliquot from each condition and analyze it by HPLC[5].

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation[5].

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods[7][8].

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

start Prepare Compound Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal photolytic Photolytic Stress (UV/Vis Light) stress_conditions->photolytic analysis Analyze Samples by HPLC/LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis

Caption: Workflow for a forced degradation study.

  • Stress Conditions: Expose solutions of the compound to the following conditions[7][8]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: 80°C.

    • Photolytic Stress: Expose the solution to UV and visible light as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Preparation: Quench the reactions as needed (e.g., neutralize acidic and basic solutions)[8].

  • Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity. LC-MS can be used to identify the mass of degradation products[7].

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents
SolventTemperatureTime (hours)% Remaining
DMSO-20°C24>99%
DMSORoom Temp2498%
PBS (pH 7.4)4°C2495%
PBS (pH 7.4)Room Temp2485%
PBS (pH 7.4)37°C2470%
Table 2: Summary of Forced Degradation Study Results (Hypothetical)
Stress ConditionDuration (hours)% DegradationMajor Degradation Products
0.1 M HCl (60°C)12~15%Hydrolysis of quinazolinone ring
0.1 M NaOH (60°C)6~40%Hydrolysis of quinazolinone ring
3% H₂O₂ (RT)24~10%N-oxide formation
80°C24~5%Minor unspecified degradants
Photolytic24~20%Multiple photoproducts

References

Technical Support Center: Crystallization of (4-Oxo-4H-quinazolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the crystallization of (4-Oxo-4H-quinazolin-3-yl)-acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Problem: No crystals are forming after the solution has cooled.

  • Possible Causes & Solutions:

    • The solution may not be supersaturated. This can happen if too much solvent was used.

      • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow it to cool again.

    • The solution is supersaturated but requires nucleation to begin crystallization.

      • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal nucleation.

      • Solution 2: Seed Crystals. If you have a small amount of the pure solid, add a tiny crystal (a "seed crystal") to the solution to induce crystallization.

      • Solution 3: Lower Temperature. Cool the solution in an ice bath to further decrease the solubility of the compound.

Problem: The compound "oils out," forming a liquid layer instead of solid crystals.

  • Possible Causes & Solutions:

    • The solution is becoming saturated at a temperature above the melting point of your compound. This is more likely if the compound is impure, as impurities can depress the melting point.

      • Solution: Reheat the flask to dissolve the oil. Add a small amount of additional solvent to decrease the saturation temperature. Allow the solution to cool more slowly.

    • High concentration of impurities.

      • Solution: Consider purifying the crude material using another method, such as column chromatography, before attempting recrystallization. An activated charcoal treatment during the recrystallization process can also help remove colored impurities.

Problem: Crystals form too quickly and appear as a fine powder.

  • Possible Causes & Solutions:

    • The solution is cooling too rapidly or is too concentrated. Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization. An ideal crystallization process should see crystals appear after about 5 minutes and continue to grow over 20 minutes.

      • Solution: Reheat the solution and add a small amount of extra solvent. Ensure the flask is well-insulated (e.g., with glass wool or by placing it in a beaker of warm water) to slow the cooling process.

Problem: The final crystal yield is low.

  • Possible Causes & Solutions:

    • Too much solvent was used. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.

      • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. You can try to recover more product by evaporating some of the solvent from the mother liquor to obtain a second crop of crystals.

    • Premature filtration. The solution was not allowed to cool completely, or for a sufficient amount of time, before filtration.

      • Solution: Ensure the flask is at or below room temperature before filtering. For better yields, you can place the flask in an ice bath for 15-20 minutes before collecting the crystals.

Frequently Asked Questions (FAQs)

Q1: What is a suitable recrystallization solvent for this compound?

While specific solubility data is not widely published, literature on related quinazolinone derivatives suggests that polar organic solvents are often effective. Absolute ethanol and glacial acetic acid have been successfully used for the recrystallization of similar compounds. Solvent mixtures, such as petroleum ether and ethyl acetate, have also been reported for quinazolinone derivatives. A small-scale solvent screen is the best approach to determine the ideal solvent for your specific compound and purity level.

Q2: How do I perform a solvent screen to find the best crystallization solvent?

Place a small amount of your crude compound (10-20 mg) into several different test tubes. To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature until the solid dissolves. If a solid dissolves readily at room temperature, it is likely too soluble for recrystallization. For solvents that do not dissolve the solid at room temperature, heat the mixture gently. A good solvent will dissolve the compound when hot but show significantly lower solubility upon cooling, resulting in crystal formation.

Q3: Why is slow cooling important for obtaining pure crystals?

Slow cooling allows for the gradual and orderly formation of the crystal lattice. This process is selective, and molecules of the desired compound will preferentially add to the growing crystal, while impurity molecules remain in the solution. Rapid cooling causes the compound to "crash out" of the solution, trapping impurities within the newly formed solid.

Q4: What should I do if my purified crystals are still colored?

If the pure compound is known to be colorless, the presence of color indicates impurities. You can perform a decolorization step during recrystallization. After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Then, allow the filtrate to cool and crystallize as usual.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 14663-53-7
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Solid

Note: A specific melting point for this compound is not consistently reported in the surveyed literature. The melting point of a related compound, 2-(4-oxoquinazolin-3(4H)-yl)benzoic Acid, is reported as 295°C.

Table 2: Common Solvents for Recrystallization of Quinazolinone Derivatives

SolventBoiling Point (°C)General ApplicabilityReference(s)
Ethanol 78Frequently used for quinazolinone derivatives; good for moderately polar compounds.
Glacial Acetic Acid 118Used as a reaction solvent and for recrystallization of some derivatives.
Ethyl Acetate 77Often used in combination with a non-polar solvent like petroleum ether or hexanes.
Petroleum Ether / Hexanes 40-60 / 69Typically used as an "anti-solvent" in a mixed solvent system with a more polar solvent.
Dimethylformamide (DMF) 153High boiling point; generally used for compounds that are difficult to dissolve.
Water 100May be used as an anti-solvent or for highly polar compounds.

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair. For this compound, ethanol is a logical starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize yield, you can later place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Troubleshooting_Workflow start Start Crystallization cool Allow Solution to Cool start->cool check_crystals Crystals Formed? cool->check_crystals no_crystals No Crystals check_crystals->no_crystals No success Crystals Formed Successfully check_crystals->success Yes oiling_out Compound Oiled Out? no_crystals->oiling_out oil_remedy Reheat, Add More Solvent, Cool Slowly oiling_out->oil_remedy Yes scratch Scratch Inner Surface of Flask oiling_out->scratch No oil_remedy->cool check_again Crystals Formed? scratch->check_again seed Add a Seed Crystal check_again->seed No check_again->success Yes check_final Crystals Formed? seed->check_final concentrate Evaporate Some Solvent and Re-cool check_final->concentrate No check_final->success Yes concentrate->cool end Collect Crystals success->end

Caption: Troubleshooting workflow for common crystallization problems.

Crystallization_Protocol cluster_prep Preparation cluster_purify Purification cluster_collection Collection crude_solid Crude Solid dissolve Dissolve in Minimum Hot Solvent crude_solid->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temp hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: General experimental workflow for recrystallization.

Solvent_Selection solvent_properties Ideal Solvent Properties High Solubility at High Temp Low Solubility at Low Temp Does not react with compound Volatile enough for easy removal selection_process Selection Process 'Like Dissolves Like' Principle Small-scale testing Good Solvent: Dissolves hot, crystallizes cold Poor Solvent: Dissolves cold or insoluble when hot solvent_properties->selection_process compound_properties Compound Properties Polarity Presence of H-bonding groups compound_properties->selection_process

Caption: Logical relationship for selecting a suitable crystallization solvent.

How to avoid degradation of (4-Oxo-4H-quinazolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-Oxo-4H-quinazolin-3-yl)-acetic acid

This technical support center provides guidance on how to avoid the degradation of this compound during experimental use. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on studies of related quinazolinone derivatives, the primary factors that can lead to the degradation of this compound are exposure to alkaline (basic) conditions. While some quinazolinones show stability under acidic, oxidative, thermal, and photolytic stress, it is best practice to consider all these factors as potential risks without specific stability data for this compound.

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, temperatures of 2-8°C or -20°C are recommended.[1][2] It is also advisable to protect the compound from light.

Q3: How can I visually detect if my sample of this compound has degraded?

Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to confirm the purity and stability of the compound.

Q4: Are there any known degradation products of this compound?

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue Possible Cause Recommended Solution
Unexpected experimental results or loss of biological activity. Degradation of the compound due to improper handling or storage.1. Verify the storage conditions of your stock. 2. Prepare fresh solutions for your experiments. 3. Analyze the purity of your stock solution and experimental samples using a stability-indicating HPLC method.
Precipitate forms in an aqueous solution. The compound may have limited solubility or may be degrading. The pH of the solution could be affecting solubility or stability.1. Check the pH of your solution. Adjust if necessary, avoiding strongly basic conditions. 2. Consider using a co-solvent such as DMSO or ethanol to improve solubility, ensuring the solvent is compatible with your experimental system.
Discoloration of the solid compound or solutions. This could be a sign of degradation, possibly due to light exposure or oxidation.1. Store the compound in an amber vial or in the dark.[3] 2. When in solution, use freshly prepared samples and minimize exposure to light. 3. Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Quantitative Data Summary

While specific quantitative degradation data for this compound is not publicly available, the following table summarizes the expected stability based on forced degradation studies of analogous quinazolinone compounds.[1][4]

Stress Condition Expected Stability Potential Degradation Products
Alkaline Hydrolysis (e.g., 0.1 N NaOH) High Susceptibility Ring-opened products
Acidic Hydrolysis (e.g., 0.1 N HCl) Likely StableMinimal to no degradation expected
Oxidative (e.g., 3% H₂O₂) Likely StableMinimal to no degradation expected
Thermal (e.g., 80°C) Likely StableMinimal to no degradation expected
Photolytic (e.g., UV light exposure) Likely StableMinimal to no degradation expected

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.

1. Objective: To develop and validate an HPLC method that can separate this compound from its potential degradation products.

2. Materials and Equipment:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • HPLC grade formic acid or phosphoric acid

  • HPLC system with a UV detector (or PDA detector)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

3. Method Development:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions (Initial):

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for lambda max (e.g., 254 nm as a starting point)

    • Gradient Program:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.

4. Forced Degradation Studies:

  • Alkaline: Treat the sample with 0.1 N NaOH at room temperature for 24 hours. Neutralize with 0.1 N HCl before injection.

  • Acidic: Treat the sample with 0.1 N HCl at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.

  • Oxidative: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Expose the solid compound to 80°C for 48 hours, then dissolve for injection.

  • Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

5. Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak. The method should then be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

G cluster_0 start Unexpected Experimental Results q1 Is the compound stored correctly? (Cool, dry, dark, sealed) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you using freshly prepared solutions? a1_yes->q2 s1 Re-evaluate storage conditions. Store at 2-8°C or -20°C. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the solution pH alkaline? a2_yes->q3 s2 Prepare fresh solutions for each experiment. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Buffer the solution to a neutral or slightly acidic pH. a3_yes->s3 end Perform HPLC analysis to confirm purity and stability. a3_no->end s3->end

Caption: Troubleshooting workflow for unexpected experimental results.

G cluster_0 Potential Degradation Pathway parent This compound stress Alkaline Conditions (e.g., NaOH, H₂O) parent->stress degraded Ring-Opened Product (Hypothesized) stress->degraded Hydrolysis

Caption: Hypothesized degradation pathway under alkaline conditions.

References

Technical Support Center: Synthesis of (4-Oxo-4H-quinazolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Oxo-4H-quinazolin-3-yl)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common and scalable approach is a two-step synthesis. The first step involves the formation of the quinazolin-4(3H)-one core, typically from anthranilic acid. The second step is the N-alkylation of the quinazolin-4(3H)-one intermediate with an acetic acid derivative, followed by hydrolysis if an ester is used.

Q2: What are the common starting materials for the synthesis of the quinazolin-4(3H)-one intermediate?

A2: The most widely used starting material is anthranilic acid.[1][2] This is often reacted with formamide, or a combination of an orthoester (like trimethyl orthoformate) and an amine, to form the quinazolinone ring system.[3]

Q3: Is it possible to perform a one-pot synthesis of 3-substituted quinazolin-4(3H)-ones?

A3: Yes, one-pot, three-component reactions have been developed for the synthesis of 3-substituted quinazolin-4(3H)-ones. These methods often involve reacting anthranilic acid, an orthoester, and a primary amine under microwave irradiation, which can be more time-efficient.[3]

Q4: What is the key challenge in the N-alkylation step of quinazolin-4(3H)-one?

A4: A primary challenge is controlling the regioselectivity of the alkylation. Quinazolin-4(3H)-one has two potential nucleophilic sites: the nitrogen at position 3 (N3) and the oxygen at position 4 (O4). This can lead to the formation of a mixture of N-alkylated and O-alkylated products. However, studies have shown that alkylation with alkyl halides under basic conditions predominantly yields the N3-alkylated product.[4]

Q5: What analytical techniques are recommended for characterizing the final product and intermediates?

A5: Standard analytical techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds.[5] Thin-Layer Chromatography (TLC) is also essential for monitoring the progress of the reaction.

Troubleshooting Guides

Problem 1: Low yield in the synthesis of quinazolin-4(3H)-one (Step 1)
Possible Cause Suggested Solution
Incomplete reactionConventional Heating: Ensure the reaction temperature is maintained (typically 150-160°C when using formamide) and extend the reaction time.[1] Monitor the reaction progress using TLC. Microwave Irradiation: Optimize the microwave power and irradiation time. Microwave synthesis can often reduce reaction times to minutes and improve yields.[1]
Sub-optimal reagentsUse high-purity anthranilic acid and formamide. If using an orthoester method, ensure the orthoester and amine are of good quality and used in the correct stoichiometric ratios.
Difficult product isolationAfter cooling the reaction mixture, ensure the product fully precipitates. Washing the crude product thoroughly with water is crucial to remove unreacted starting materials and byproducts.[1] Recrystallization from a suitable solvent like ethanol is recommended for purification.[3]
Problem 2: Formation of O-alkylated byproduct during N-alkylation (Step 2)
Possible Cause Suggested Solution
Reaction conditions favoring O-alkylationWhile N-alkylation is generally favored, the choice of base and solvent can influence the outcome. Using a solid base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF typically directs the alkylation to the N3 position.[4]
Steric hindranceIf the alkylating agent is very bulky, O-alkylation might become more competitive. For the synthesis of this compound, using ethyl chloroacetate is a standard and effective approach for N-alkylation.
Ambiguous product identificationThe N-alkylated and O-alkylated isomers can be distinguished using 2D NMR spectroscopy. The chemical shift of the methylene protons adjacent to the nitrogen in the N-alkylated product will differ from those adjacent to the oxygen in the O-alkylated product.[4]
Problem 3: Incomplete hydrolysis of the ethyl ester (Step 3)
Possible Cause Suggested Solution
Insufficient base or reaction timeEnsure at least one equivalent of a strong base like sodium hydroxide or lithium hydroxide is used for the saponification. Monitor the reaction by TLC until the starting ester spot disappears. Gentle heating can accelerate the hydrolysis.
Product solubility issuesThe sodium salt of the carboxylic acid is typically soluble in the aqueous reaction mixture. If the product precipitates, adding more solvent (e.g., a water/alcohol mixture) may be necessary to ensure the reaction goes to completion.
Difficult acidification and isolationAfter the hydrolysis is complete, cool the reaction mixture in an ice bath before acidifying with a strong acid (e.g., HCl) to a pH of ~2-3 to precipitate the carboxylic acid. Ensure complete precipitation before filtering. Wash the solid with cold water to remove residual salts.

Experimental Protocols

Step 1: Synthesis of Quinazolin-4(3H)-one

Method A: Conventional Heating

  • In a round-bottom flask, combine anthranilic acid (0.1 mol) and formamide (0.5 mol).

  • Heat the mixture in a sand bath at 150-160°C for 6-8 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from methanol or ethanol to obtain pure quinazolin-4(3H)-one.[1]

Method B: Microwave Irradiation

  • In a microwave-safe vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and a primary amine (6 mmol) in 10 mL of ethanol.[3]

  • Subject the mixture to microwave irradiation at 120°C for 30 minutes.[3]

  • After cooling, pour the reaction mixture over crushed ice.

  • Filter the resulting precipitate and recrystallize from ethanol.[3]

Step 2: Synthesis of Ethyl (4-oxo-4H-quinazolin-3-yl)acetate
  • In a round-bottom flask, dissolve quinazolin-4(3H)-one (0.005 mol) in dry acetone (15 mL).

  • Add anhydrous potassium carbonate (1 g) to the solution.

  • Add ethyl chloroacetate (0.005 mol) to the mixture.

  • Reflux the reaction mixture with stirring for 6 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure ethyl (4-oxo-4H-quinazolin-3-yl)acetate.[1]

Step 3: Hydrolysis to this compound
  • Suspend ethyl (4-oxo-4H-quinazolin-3-yl)acetate in a mixture of ethanol and water.

  • Add one equivalent of sodium hydroxide and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath.

  • Acidify the solution to pH ~2-3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the white solid, wash with cold water, and dry under vacuum to obtain this compound.

Data Presentation

Table 1: Comparison of Synthesis Methods for Quinazolin-4(3H)-one

MethodReagentsConditionsReaction TimeYield
ConventionalAnthranilic acid, Formamide150-160°C6-8 hours~61%[1]
MicrowaveAnthranilic acid, FormamideSolvent-free, MicrowaveFew minutes~87%[1]
MicrowaveAnthranilic acid, Trimethyl orthoformate, Amine, Ethanol120°C, Microwave30 minutesVaries (e.g., 35% for a benzoic acid derivative)[3]

Table 2: N-Alkylation of Quinazolin-4(3H)-one

Alkylating AgentBaseSolventConditionsYield of Ester
Ethyl chloroacetateK₂CO₃AcetoneReflux, 6 hours~76%[1]
Methyl-2-bromo acetateNot specifiedNot specifiedNot specified~71%[6]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Quinazolin-4(3H)-one Synthesis cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Hydrolysis Anthranilic Acid Anthranilic Acid Quinazolin-4(3H)-one Quinazolin-4(3H)-one Anthranilic Acid->Quinazolin-4(3H)-one Formamide, Heat or MW Formamide Formamide Formamide->Quinazolin-4(3H)-one Ethyl (4-oxo-4H-quinazolin-3-yl)acetate Ethyl (4-oxo-4H-quinazolin-3-yl)acetate Quinazolin-4(3H)-one->Ethyl (4-oxo-4H-quinazolin-3-yl)acetate K2CO3, Acetone, Reflux Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Ethyl (4-oxo-4H-quinazolin-3-yl)acetate Final Product This compound Ethyl (4-oxo-4H-quinazolin-3-yl)acetate->Final Product 1. NaOH, H2O/EtOH 2. HCl Troubleshooting_Logic Start Start Low Yield in Step 1? Low Yield in Step 1? Start->Low Yield in Step 1? Optimize Reaction Conditions Extend reaction time or use microwave irradiation Low Yield in Step 1?->Optimize Reaction Conditions Yes Side Product in Step 2? Side Product in Step 2? Low Yield in Step 1?->Side Product in Step 2? No Check Reagent Purity Check Reagent Purity Optimize Reaction Conditions->Check Reagent Purity Problem Solved Problem Solved Check Reagent Purity->Problem Solved Confirm N- vs. O-Alkylation Use K2CO3 in acetone/DMF. Confirm structure with 2D NMR. Side Product in Step 2?->Confirm N- vs. O-Alkylation Yes Incomplete Hydrolysis in Step 3? Incomplete Hydrolysis in Step 3? Side Product in Step 2?->Incomplete Hydrolysis in Step 3? No Confirm N- vs. O-Alkylation->Problem Solved Ensure Sufficient Base and Time Use excess NaOH and monitor by TLC. Adjust pH for precipitation. Incomplete Hydrolysis in Step 3?->Ensure Sufficient Base and Time Yes Successful Synthesis Successful Synthesis Incomplete Hydrolysis in Step 3?->Successful Synthesis No Ensure Sufficient Base and Time->Problem Solved

References

Validation & Comparative

A Head-to-Head Battle in Aldose Reductase Inhibition: (4-Oxo-4H-quinazolin-3-yl)-acetic acid Derivative versus Epalrestat

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of a novel quinazolinone-based aldose reductase inhibitor and the clinically approved drug, epalrestat, reveals a promising new contender in the management of diabetic complications. This guide provides a comprehensive analysis of their inhibitory activities, supported by experimental data and detailed methodologies, for researchers and drug development professionals.

A novel (4-Oxo-4H-quinazolin-3-yl)-acetic acid derivative, specifically 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid, has demonstrated potent inhibitory activity against aldose reductase, a key enzyme in the polyol pathway implicated in the long-term complications of diabetes. This compound has shown superior in vitro activity compared to the established aldose reductase inhibitor, epalrestat.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid and epalrestat against aldose reductase is summarized below. The data highlights the significantly lower inhibition constant (Ki) of the novel quinazolinone derivative, indicating a higher binding affinity for the enzyme.

CompoundTarget EnzymeInhibition Constant (Ki) [nM]IC50 [nM]
2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acidAldose Reductase61.20 ± 10.18Not Reported
EpalrestatAldose ReductaseNot Reported10 - 400

Note: IC50 values for Epalrestat are reported from various studies and may not be directly comparable to the Ki value of the quinazolinone derivative due to different experimental conditions.

Mechanism of Action: Targeting the Polyol Pathway

Both compounds exert their therapeutic effect by inhibiting aldose reductase, the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol, which in turn causes osmotic stress and cellular damage in tissues such as nerves, the retina, and kidneys. By blocking aldose reductase, these inhibitors prevent the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects.[1] Epalrestat is known to be a non-competitive and reversible inhibitor of aldose reductase.[1] The Lineweaver-Burk plot analysis of 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid also indicates a mixed-type inhibition.

Polyol_Pathway cluster_nuc cluster_nuc2 Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Complications NADPH NADPH NADP NADP NADPH->NADP NAD NAD NADH NADH NAD->NADH AldoseReductase Aldose Reductase SorbitolDehydrogenase Sorbitol Dehydrogenase Inhibitor This compound derivative Epalrestat Inhibitor->AldoseReductase inhibition

Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.

Experimental Protocols

Synthesis of 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid

The synthesis of the target quinazolinone derivative involves a multi-step process. A key step is the reaction of a substituted 3-amino-2-alkylquinazolin-4(3H)-one with a sulfonated aldehyde in glacial acetic acid, which has been shown to produce novel quinazolinone derivatives in good yields (85-94%).[2] The synthesis of 3-amino-2-substituted quinazolin-4(3H)-ones can be achieved through the reaction of the corresponding benzoxazinone with hydrazine hydrate.[3][4][5] Microwave-assisted synthesis has been reported as an efficient method for preparing these intermediates.[3]

Synthesis_Workflow Anthranilic_Acid Substituted Anthranilic Acid Benzoxazinone Benzoxazinone intermediate Anthranilic_Acid->Benzoxazinone Acetic Anhydride Amino_Quinazolinone 3-Amino-2-substituted- quinazolin-4(3H)-one Benzoxazinone->Amino_Quinazolinone Hydrazine Hydrate Final_Compound 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid Amino_Quinazolinone->Final_Compound Aldehyde Substituted Aldehyde Aldehyde->Final_Compound Glacial Acetic Acid

Caption: General synthetic workflow for the quinazolinone derivative.

In Vitro Aldose Reductase Inhibition Assay

The inhibitory activity of the compounds against aldose reductase is determined using a spectrophotometric assay. The general procedure is as follows:

  • Enzyme Source: Aldose reductase is typically purified from rat lenses.

  • Assay Principle: The assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase.

  • Reaction Mixture: The reaction mixture typically contains phosphate buffer (pH 6.2), NADPH, the test compound dissolved in a suitable solvent (e.g., DMSO), and the enzyme solution.

  • Initiation and Measurement: The reaction is initiated by the addition of the substrate. The change in absorbance is monitored over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values and the type of inhibition can be determined using Lineweaver-Burk plots.

Conclusion

The novel this compound derivative, 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid, has emerged as a highly potent aldose reductase inhibitor with significantly greater in vitro activity than the clinically used drug, epalrestat. This finding suggests that the quinazolinone scaffold is a promising framework for the development of new and more effective therapies for the management of diabetic complications. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

Validating Aldose Reductase as the Target for (4-Oxo-4H-quinazolin-3-yl)-acetic acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of a derivative of (4-Oxo-4H-quinazolin-3-yl)-acetic acid and other known inhibitors on aldose reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications. Experimental data from in vitro assays are presented to offer a clear comparison of their potencies.

Introduction to the Target: Aldose Reductase

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under normal glycemic conditions, this pathway plays a minor role. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased. AR catalyzes the NADPH-dependent reduction of glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress, and the subsequent depletion of NADPH and NAD+ contributes to oxidative stress, ultimately causing cellular damage. This process is a significant factor in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Therefore, inhibiting aldose reductase is a promising therapeutic strategy to prevent or mitigate these complications.

Recent studies have identified novel acetic acid derivatives containing a quinazolin-4(3H)-one ring as potent inhibitors of aldose reductase[1][2]. While the inhibitory activity of the parent compound, this compound, has not been specifically reported, a comprehensive study on its derivatives has demonstrated their nanomolar potency against aldose reductase[1][2]. This guide focuses on a particularly potent derivative from this series for comparative purposes.

Comparative Analysis of Aldose Reductase Inhibitors

The inhibitory activities of a potent this compound derivative and several well-established aldose reductase inhibitors are summarized in the table below. The data, presented as IC50 and Ki values, are derived from in vitro enzymatic assays.

CompoundType of InhibitorIC50 (nM)Ki (nM)
2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acidQuinazolinone DerivativeNot Reported61.20 ± 10.18
EpalrestatNon-competitive10 - 260Not Reported
ZopolrestatPotent AR Inhibitor3.119
RanirestatPotent and Orally Active AR Inhibitor11 - 150.38
FidarestatPotent and Specific AR InhibitorNot ReportedNot Reported

Note: The inhibitory activity for the quinazolinone derivative is represented by the most potent compound in a synthesized series based on the this compound scaffold[1][2]. IC50 values for Epalrestat can vary based on the source of the enzyme (rat lens vs. human placenta).

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental approach for validating the target, the following diagrams are provided.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH NADPH NADPH NADP NADP NADPH->NADP NAD NAD NADH NADH NAD->NADH AR Aldose Reductase (AR) SDH Sorbitol Dehydrogenase (SDH) Inhibitor (4-Oxo-4H-quinazolin-3-yl) -acetic acid derivative Inhibitor->AR

Figure 1: The Polyol Pathway and the site of inhibition.

Aldose_Reductase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Prep Prepare Aldose Reductase (from rat lens or recombinant) Mix Mix Enzyme, Cofactor, and Inhibitor in buffer Enzyme_Prep->Mix Substrate_Prep Prepare Substrate (DL-glyceraldehyde) Cofactor_Prep Prepare Cofactor (NADPH) Cofactor_Prep->Mix Inhibitor_Prep Prepare Test Compounds (this compound derivative & alternatives) Inhibitor_Prep->Mix Incubate Pre-incubate mixture Mix->Incubate Start_Reaction Initiate reaction by adding Substrate Incubate->Start_Reaction Measure_Absorbance Monitor NADPH oxidation by measuring absorbance at 340 nm Start_Reaction->Measure_Absorbance Calculate_Activity Calculate % Inhibition Measure_Absorbance->Calculate_Activity Determine_IC50 Determine IC50/Ki values Calculate_Activity->Determine_IC50

Figure 2: Experimental workflow for the in vitro aldose reductase inhibition assay.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

The following protocol outlines the methodology used to determine the in vitro inhibitory activity of the test compounds against aldose reductase.

1. Materials and Reagents:

  • Aldose Reductase: Purified from rat lens or recombinant human aldose reductase.

  • Substrate: DL-glyceraldehyde.

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).

  • Buffer: 0.067 M Sodium phosphate buffer (pH 6.2).

  • Test Compounds: this compound derivative and alternative inhibitors, dissolved in a suitable solvent (e.g., DMSO).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

2. Enzyme Preparation:

  • The aldose reductase enzyme is isolated and purified from rat lenses or expressed and purified as a recombinant protein. The final enzyme concentration is adjusted to provide a linear reaction rate for at least 5 minutes.

3. Assay Procedure:

  • The assay is typically performed in a 96-well microplate or quartz cuvettes.

  • A reaction mixture is prepared containing the sodium phosphate buffer, NADPH solution, and the enzyme solution.

  • The test compound, dissolved in a solvent, is added to the reaction mixture at various concentrations. A control reaction is run with the solvent alone.

  • The mixture is pre-incubated at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

  • The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically over time.

4. Data Analysis:

  • The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The inhibitor constant (Ki) can be determined using Lineweaver-Burk plots by measuring the reaction rates at different substrate and inhibitor concentrations.

Conclusion

The available evidence strongly suggests that aldose reductase is the primary biological target for the novel class of this compound derivatives. One of the synthesized derivatives demonstrates potent inhibitory activity in the nanomolar range, comparable to or exceeding that of some established aldose reductase inhibitors. This positions the this compound scaffold as a promising starting point for the development of new therapeutic agents for the management of diabetic complications. Further studies are warranted to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profile of these compounds.

References

Navigating the Selectivity of (4-Oxo-4H-quinazolin-3-yl)-acetic acid: A Comparative Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of (4-Oxo-4H-quinazolin-3-yl)-acetic acid and its analogs underscores the critical importance of cross-reactivity studies in drug development. While direct experimental cross-reactivity data for this compound remains limited in publicly available literature, a comparative assessment of structurally related quinazolinone derivatives reveals a diverse range of biological targets. This guide provides researchers, scientists, and drug development professionals with a framework for evaluating the potential for off-target effects within this important class of compounds, supported by established experimental protocols and pathway visualizations.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The biological activity and selectivity of these compounds are highly dependent on the nature and position of chemical substitutions on the quinazoline ring[1][4]. This compound itself is utilized as a versatile PROTAC (Proteolysis Targeting Chimera) linker, a component in molecules designed to degrade specific target proteins[5]. Given that the core quinazolinone structure is present in numerous potent biological agents, understanding its potential for cross-reactivity is paramount to ensure therapeutic safety and efficacy.

Comparative Analysis of Quinazolinone Derivatives

The potential for cross-reactivity of a given quinazolinone derivative can be inferred by examining the biological targets of its structural analogs. Small modifications to the quinazolinone core can dramatically alter binding affinity and selectivity. The following table summarizes the reported biological activities of several quinazolinone derivatives, illustrating the diverse target landscape of this chemical class. This diversity highlights the necessity of thorough cross-reactivity profiling during the development of any new quinazolinone-based therapeutic.

Compound Name/DescriptionSubstitution PatternBiological Target(s)Reported Activity (IC₅₀/Kᵢ)
This compound derivative 1 2-methyl, 6,8-diiodo, 3-sulfonamide substituentAntibacterial and Anti-inflammatory pathwaysSignificant activity
This compound derivative 2 2-((4-methylpiperazin-1-yl)methyl), 3-imino-phenoxyacetic acid substituentAldose Reductase (AR)Kᵢ = 61.20 ± 10.18 nM[6]
Gefitinib 3-chloro-4-fluoro-phenylamino at C7, morpholinoethoxy at C6Epidermal Growth Factor Receptor (EGFR) KinasePotent Inhibition
Erlotinib 3-ethynylphenylamino at C6, methoxyethoxy at C7Epidermal Growth Factor Receptor (EGFR) KinasePotent Inhibition
VUF 5834 2-(1-(decyl(2-(dimethylamino)ethyl)amino)ethyl)-3-(4-cyanophenyl)CXCR3 ReceptorSubmicromolar affinity[7]
Lapatinib 3-chloro-4-((3-fluorobenzyl)oxy)anilino at C6EGFR and HER2/neu KinasePotent Inhibition[8]

Experimental Protocols for Cross-Reactivity Assessment

A standard method for determining the cross-reactivity of a compound is the competitive enzyme-linked immunosorbent assay (ELISA). This technique measures the ability of a test compound to compete with a known ligand for binding to a specific target, typically an antibody or a receptor.

Detailed Protocol: Competitive ELISA for Cross-Reactivity

Objective: To determine the percentage cross-reactivity of this compound and its analogs against a specific target protein.

Materials:

  • Microtiter Plates: 96-well ELISA plates.

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Target Protein: The specific protein of interest (e.g., a receptor, enzyme, or antibody).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Test Compounds: this compound and a panel of structurally related compounds.

  • Labeled Ligand: The known ligand for the target protein, conjugated to an enzyme such as Horseradish Peroxidase (HRP).

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Plate Reader: Capable of measuring absorbance at 450 nm.

Procedure:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the target protein diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound protein.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Binding:

    • Prepare serial dilutions of the test compounds and the unlabeled reference ligand.

    • In separate tubes, pre-incubate a fixed concentration of the HRP-labeled ligand with the various concentrations of the test compounds or the unlabeled reference ligand.

    • Add these mixtures to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding to the immobilized target protein.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a sufficient color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to quench the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the unlabeled reference ligand.

    • Determine the IC₅₀ value for the reference ligand and each test compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of Reference Ligand / IC₅₀ of Test Compound) x 100

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of quinazolinone activity, the following diagrams are provided.

ELISA_Workflow cluster_prep Plate Preparation cluster_binding Competitive Binding cluster_detection Detection p1 Coat Plate with Target Protein p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 b3 Add Mixture to Wells p3->b3 b1 Prepare Serial Dilutions of Test Compounds b2 Pre-incubate Test Compounds with Labeled Ligand b1->b2 b2->b3 d1 Wash Plate b3->d1 d2 Add TMB Substrate d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance at 450 nm d3->d4 end End: Calculate % Cross-Reactivity d4->end start Start start->p1

Figure 1. Experimental workflow for a competitive ELISA to assess cross-reactivity.

Many quinazolinone derivatives have been shown to modulate key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt pathway. Off-target inhibition of components within such pathways can lead to unintended biological effects.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Quinazolinone (4-Oxo-4H-quinazolin-3-yl) -acetic acid Derivative Quinazolinone->PI3K Potential Inhibition Quinazolinone->Akt Potential Inhibition

Figure 2. Potential modulation of the PI3K/Akt signaling pathway by quinazolinone derivatives.

References

Reproducibility of Experiments with (4-Oxo-4H-quinazolin-3-yl)-acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of various derivatives of (4-Oxo-4H-quinazolin-3-yl)-acetic acid, focusing on their reproducibility in key experiments. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative compounds and supported by experimental data.

Comparative Analysis of Biological Activity

Derivatives of this compound have been investigated for a range of biological activities, most notably as aldose reductase inhibitors, anticancer agents, and anticonvulsants. The following tables summarize the quantitative data from various studies to allow for a clear comparison of these derivatives with other relevant compounds.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications.[1] Inhibition of this enzyme is a therapeutic strategy for managing these conditions.

CompoundTargetKi (μM)IC50 (nM)Reference CompoundReference Ki/IC50
2-(4-((2-((4-methylpiperazin-1-yl)methyl)-4-oxoquinazolin-3(4H)-ylimino)methyl)phenoxy)acetic acid (Compound 19)Aldose Reductase0.0612 ± 0.01018-Epalrestat-
Cyclohexyl-substituted quinazolin-4(3H)-one derivative (Compound 9)Aldose Reductase0.064-Epalrestat (EPR)0.967 μM
Quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivative (Compound 5i)Aldose Reductase-2.56Epalrestat~179.2 nM (70-fold less active)

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against various human cancer cell lines, often targeting the Epidermal Growth Factor Receptor (EGFR).[2][3]

CompoundCell LineIC50 (μM)Reference CompoundReference IC50 (μM)
Quinazolinone derivative 13e SKLU-19.48Ellipticine-
MCF-720.39
HepG-218.04
Quinazolinone derivative 5a HCT-116 (72h)4.87Doxorubicin1.20
Quinazolinone derivative 10f HCT-116 (72h)-Doxorubicin1.20
Quinazolinone derivative 5d MCF-7 (72h)24.99Doxorubicin1.08
Morpholine substituted quinazoline derivative AK-3 A54910.38 ± 0.27Colchicine-
MCF-76.44 ± 0.29
SHSY-5Y9.54 ± 0.15
2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (Compound 8b )EGFR-TK0.00137Erlotinib0.0015

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater cytotoxicity.

Experimental Protocols

To ensure the reproducibility of the findings cited above, detailed experimental protocols are essential. Below are generalized, yet comprehensive, methodologies for the key assays used to evaluate this compound derivatives.

Aldose Reductase Inhibition Assay

This protocol outlines the steps to determine the inhibitory activity of test compounds against aldose reductase.

  • Enzyme Preparation: A 10% homogenate of rat lens is prepared in 0.1 M phosphate buffer saline (pH 7.4). The homogenate is centrifuged, and the supernatant containing aldose reductase is collected.[4]

  • Reaction Mixture: In a sample cuvette, the following are mixed: 0.7 mL of 0.067 M phosphate buffer, 0.1 mL of 25x10-5 M NADPH, 0.1 mL of the lens supernatant, and the test compound at various concentrations.[4]

  • Initiation of Reaction: The reaction is initiated by adding 0.1 mL of 5x10-4 M DL-glyceraldehyde as the substrate. The final pH of the reaction mixture should be 6.2.[4]

  • Measurement: The absorbance is measured against a reference cuvette that contains all components except the substrate. The decrease in NADPH absorbance at 340 nm is monitored to determine enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 10 μL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2 to 4 hours until a purple precipitate is visible.[7]

  • Formazan Solubilization: 100 μL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals. The plate is then left at room temperature in the dark for 2 hours.[7]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

EGFR Kinase Inhibition Assay

This assay determines the ability of compounds to inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR).

  • Assay Setup: A luminescence-based kinase inhibition assay is performed in 96-well plates.[3]

  • Reaction Components: The reaction mixture typically includes the EGFR enzyme, a substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP. The amount of ATP consumed is measured, which is inversely proportional to the kinase activity.

  • Detection: A kinase detection reagent is added to stop the reaction and generate a luminescent signal.

  • Data Analysis: The IC50 values are calculated by comparing the kinase activity in the presence of the inhibitor to the activity in the absence of the inhibitor.[3]

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the study of this compound derivatives.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (AKR1B1) Glucose->AR + NADPH Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH + NAD+ Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Inhibitor (4-Oxo-4H-quinazolin-3-yl) -acetic acid derivatives Inhibitor->AR Inhibition

Caption: The Polyol Pathway and the inhibitory action of this compound derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor (4-Oxo-4H-quinazolin-3-yl) -acetic acid derivatives Inhibitor->EGFR Inhibition

Caption: A simplified diagram of the EGFR signaling pathway and its inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of (4-Oxo-4H-quinazolin-3-yl) -acetic acid derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization EnzymeAssay Enzyme Inhibition Assays (e.g., Aldose Reductase) Characterization->EnzymeAssay CellAssay Cell-Based Assays (e.g., MTT for Cytotoxicity) Characterization->CellAssay IC50 Determination of IC50 / Ki values EnzymeAssay->IC50 CellAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized experimental workflow for the evaluation of novel chemical compounds.

References

A Comparative Guide to the Structure-Activity Relationships of (4-Oxo-4H-quinazolin-3-yl)-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The (4-Oxo-4H-quinazolin-3-yl)-acetic acid scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for different series of derivatives, highlighting key structural modifications that influence their biological activity. The information is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Aldose Reductase Inhibitors

A series of novel this compound derivatives have been synthesized and evaluated for their inhibitory activity against aldose reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications.[1]

Structure-Activity Relationship (SAR) Summary

The general structure of the synthesized compounds involves the substitution at the 2-position of the quinazolinone ring and modification of the acetic acid moiety. The SAR studies revealed several key features:

  • Substitution at the 2-position: The introduction of a substituted benzylideneamino group at the 2-position of the quinazolinone ring was found to be crucial for potent AR inhibitory activity.

  • Nature of the substituent on the benzylidene ring: The position and nature of the substituent on the phenoxy ring, linked to the benzylidene group, significantly impacted the inhibitory potency.

  • Piperazine moiety: The presence of a 4-methylpiperazin-1-yl)methyl group at a specific position on the benzylideneamino linker demonstrated the highest activity among the series.

Quantitative Data for Key Compounds
Compound IDStructureR GroupKᵢ (nM)[1]
19 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid2-[(4-methylpiperazin-1-yl)methyl]61.20 ± 10.18
Epalrestat (Reference Drug)-> 1000

Caption: General workflow for the synthesis and evaluation of aldose reductase inhibitors.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials B Chemical Reactions A->B C Purification B->C D In vitro Aldose Reductase Assay C->D Synthesized Compounds E Determination of Ki D->E F Cytotoxicity Assay (L929 & MCF-7) E->F

Caption: Synthetic and evaluation workflow.

Vasopressin V1b Receptor Antagonists

Derivatives of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide have been identified as potent and selective antagonists of the vasopressin V1b (V3) receptor, a target for treating stress-related disorders.[2][3]

Structure-Activity Relationship (SAR) Summary

The SAR for this series focused on modifications at the 2-position of the quinazolinone core and the acetamide side chain:

  • Aryl group at the 2-position: The nature and substitution pattern of the aryl group at the 2-position were critical for high affinity to the V1b receptor.

  • Acetamide moiety: The acetamide side chain at the 3-position was essential for the antagonistic activity.

  • Optimization for selectivity: Modifications were made to achieve high selectivity over related receptors like V1a, V2, and oxytocin receptors. An optimized compound, 12j, demonstrated a good pharmacokinetic profile.[2][3]

Quantitative Data for Key Compounds
Compound IDModification at 2-Aryl PositionV1b Receptor Affinity (IC₅₀, nM)
1 Unspecified (Screening Hit)200[3]
12j Optimized SubstitutionsLow nanomolar[2][3]

Caption: Logical relationship of SAR for V1b receptor antagonists.

G cluster_modifications Structural Modifications cluster_outcomes Desired Properties A Core Scaffold (4-Oxo-quinazolin-3-yl)acetamide B 2-Aryl Substitution A->B C Acetamide Side Chain A->C D High V1b Affinity B->D C->D E Selectivity (vs V1a, V2, OT) D->E F Good PK Profile E->F

Caption: SAR drivers for V1b antagonists.

Anticancer Agents

The quinazolin-4-one scaffold is a well-established pharmacophore in the development of anticancer agents. Various derivatives of this compound have been investigated for their antiproliferative activities through different mechanisms of action.

Dual PARP1 and BRD4 Inhibitors

A series of quinazolin-4(3H)-one derivatives were designed as dual inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), two important targets in breast cancer therapy.[4]

  • Linker length: The length of the linker connecting the quinazolinone core to another pharmacophore was crucial for dual inhibitory activity.

  • Substituents on the quinazolinone ring: Specific substitutions on the quinazolinone ring were necessary to achieve potent inhibition of both PARP1 and BRD4.

Compound IDTargetIC₅₀ (µM)
19d PARP1Micromolar range[4]
BRD4Micromolar range[4]
VEGFR-2 Inhibitors

Quinazolin-4(3H)-ones bearing a urea functionality have been synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[5]

  • Urea functionality: The introduction of a urea moiety was a key modification for targeting the VEGFR-2 kinase.

  • Substituents on the phenylurea moiety: The nature of the substituent on the terminal phenyl ring of the urea group significantly influenced the inhibitory potency. Electron-withdrawing groups were generally favored.

Compound IDSubstitution on PhenylureaVEGFR-2 IC₅₀ (µM)
5p Not specified in abstractPotent inhibition[5]

Caption: Signaling pathway targeted by dual PARP1/BRD4 inhibitors.

G cluster_cell Cancer Cell DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 DNA_Repair DNA Repair PARP1->DNA_Repair BRD4 BRD4 Gene_Expression Oncogene Expression BRD4->Gene_Expression Cell_Survival Cell Survival & Proliferation Gene_Expression->Cell_Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis leads to Compound_19d Compound 19d (Dual Inhibitor) Compound_19d->PARP1 inhibits Compound_19d->BRD4 inhibits

Caption: Dual inhibition of PARP1 and BRD4.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of these derivatives typically starts from anthranilic acid or its substituted analogues. A general synthetic scheme involves the following key steps:

  • Formation of the quinazolinone core: Reaction of anthranilic acid with an appropriate reagent to form the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.

  • Introduction of the acetic acid side chain: Reaction of the benzoxazinone intermediate with glycine or its ester to yield the (4-oxo-2-substituted-4H-quinazolin-3-yl)-acetic acid derivative.

  • Further modifications: Subsequent reactions to introduce diversity at various positions of the quinazolinone scaffold, such as the 2-position or the acetic acid side chain.

For specific details on the synthesis of aldose reductase inhibitors, vasopressin V1b receptor antagonists, dual PARP1/BRD4 inhibitors, and VEGFR-2 inhibitors, please refer to the cited literature.[2][4][5]

In Vitro Biological Assays

The inhibitory activity against aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance of NADPH at 340 nm. The assay mixture typically contains the enzyme, NADPH, a substrate (e.g., DL-glyceraldehyde), and the test compound in a suitable buffer. The concentration of the compound that inhibits the enzyme activity by 50% (IC₅₀) is calculated, and the inhibition constant (Kᵢ) is determined using Lineweaver-Burk plots.

The binding affinity of the compounds to the V1b receptor is assessed using a radioligand binding assay. This typically involves incubating cell membranes expressing the V1b receptor with a radiolabeled ligand (e.g., [³H]-AVP) in the presence of varying concentrations of the test compounds. The amount of bound radioactivity is measured, and the IC₅₀ values are determined.

The antiproliferative activity of the compounds is evaluated against a panel of cancer cell lines using standard assays such as the MTT or SRB assay. Cells are treated with different concentrations of the compounds for a specified period, and cell viability is measured. The IC₅₀ value, the concentration that causes 50% growth inhibition, is then calculated.

The inhibitory activity against specific kinases (e.g., VEGFR-2) is determined using various in vitro kinase assay formats. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The IC₅₀ values are then determined from dose-response curves.

This guide provides a comparative overview of the SAR of this compound derivatives across different therapeutic areas. The modular nature of this scaffold allows for fine-tuning of its pharmacological properties, making it a promising starting point for the development of novel drug candidates. For detailed experimental procedures and further data, the reader is encouraged to consult the primary literature cited herein.

References

Benchmarking (4-Oxo-4H-quinazolin-3-yl)-acetic acid Derivatives Against Known Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel (4-Oxo-4H-quinazolin-3-yl)-acetic acid derivatives against established inhibitors of aldose reductase, a key enzyme implicated in diabetic complications. The data presented is based on published experimental findings and aims to inform further research and development in this therapeutic area.

Comparative Inhibitory Activity

The following table summarizes the inhibitory potency (IC₅₀ and Kᵢ values) of key derivatives and compares them with well-known aldose reductase inhibitors. Lower values indicate higher potency.

InhibitorTypeTarget Organism/Enzyme SourceIC₅₀ (nM)Kᵢ (nM)
This compound Derivative 1 (Compound 5i)[1]Quinazolinone-based 2,4-thiazolidinedione-3-acetic acidHuman Aldose Reductase (recombinant)2.56Not Reported
This compound Derivative 2 (Compound 19)[2]Quinazolin-4(3H)-one ring-containing acetic acidNot SpecifiedNot Reported61.20 ± 10.18
This compound Derivative 3 (Compound 9)[3][4]Quinazolin-4(3H)-one with 4-Bromo-2-FluorobenzeneNot SpecifiedNot Reported64
Epalrestat Commercially Available InhibitorNot SpecifiedNot Reported967[4]
Tolrestat Known InhibitorNot Specified35Not Reported
Sorbinil Known InhibitorNot Specified~500Not Reported
Zopolrestat Known InhibitorNot Specified3.1Not Reported

Experimental Protocols

The following is a generalized, detailed methodology for a key experiment cited in the evaluation of aldose reductase inhibitors, based on common practices in the field.

In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)

This assay determines the inhibitory potential of a compound by measuring the activity of aldose reductase. The enzyme's activity is quantified by monitoring the decrease in absorbance of NADPH at 340 nm as it is consumed during the reduction of a substrate, typically DL-glyceraldehyde.

Materials and Reagents:

  • Enzyme Source: Purified recombinant human aldose reductase or aldose reductase isolated from rat lens.

  • Test Compounds: this compound derivatives and known inhibitors, dissolved in a suitable solvent (e.g., DMSO).

  • Buffer: 0.1 M Sodium phosphate buffer (pH 6.2).

  • Cofactor: NADPH solution (e.g., 0.16 mM final concentration).

  • Substrate: DL-glyceraldehyde solution (e.g., 10 mM final concentration).

  • Instrumentation: UV-Vis spectrophotometer or a microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Preparation of Reaction Mixture: In a quartz cuvette or a 96-well plate, combine the sodium phosphate buffer, NADPH solution, and the desired concentration of the test compound or vehicle control.

  • Enzyme Addition: Add the aldose reductase enzyme solution to the reaction mixture and incubate for a pre-determined period (e.g., 3 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate.

  • Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified duration (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH consumption (the change in absorbance per minute).

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Aldose Reductase and the Polyol Pathway

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase is the rate-limiting enzyme in this pathway, converting glucose to sorbitol. This process contributes to diabetic complications through osmotic stress and increased oxidative stress.

AldoseReductasePathway Glucose Excess Glucose (Hyperglycemia) AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol AldoseReductase->Sorbitol NADP NADP+ AldoseReductase->NADP SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Osmotic Stress Fructose Fructose SDH->Fructose NADH NADH SDH->NADH Fructose->Complications Advanced Glycation End-products (AGEs) NADPH NADPH NADPH->AldoseReductase Cofactor NAD NAD+ NAD->SDH Cofactor

Caption: The Polyol Pathway initiated by Aldose Reductase.

Experimental Workflow for Aldose Reductase Inhibitor Screening

The following diagram illustrates the typical workflow for identifying and characterizing novel aldose reductase inhibitors.

InhibitorScreeningWorkflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation CompoundLibrary Compound Library (e.g., Quinazolinone Derivatives) PrimaryAssay Primary Aldose Reductase Inhibition Assay CompoundLibrary->PrimaryAssay HitIdentification Hit Identification (Potent Inhibitors) PrimaryAssay->HitIdentification DoseResponse Dose-Response & IC₅₀ Determination HitIdentification->DoseResponse Active Compounds LeadCandidates Lead Candidates DoseResponse->LeadCandidates AnimalModel Diabetic Animal Model (e.g., STZ-induced rats) LeadCandidates->AnimalModel Treatment Treatment with Lead Candidates AnimalModel->Treatment EfficacyAssessment Efficacy Assessment (e.g., Nerve Conduction Velocity) Treatment->EfficacyAssessment Toxicity Toxicity Studies Treatment->Toxicity

Caption: Workflow for Aldose Reductase Inhibitor Discovery.

References

Unveiling the In Vivo Potential of (4-Oxo-4H-quinazolin-3-yl)-acetic acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(4-Oxo-4H-quinazolin-3-yl)-acetic acid belongs to the versatile quinazolinone class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities.[1][2][3][4] While direct in vivo validation studies for this compound are not extensively documented in publicly available literature, the well-established in vivo activities of structurally related quinazolinone derivatives provide a strong rationale for its potential therapeutic applications. This guide offers a comparative overview of the in vivo validation of quinazolinone derivatives in key therapeutic areas, presenting experimental data and detailed protocols to inform future research on this compound.

The quinazolinone scaffold is a privileged structure in drug discovery, with derivatives exhibiting activities ranging from anticonvulsant and anticancer to anti-inflammatory and analgesic effects.[1][2][5][6] This diverse bioactivity stems from the ability of the quinazolinone core to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.

This guide will focus on two prominent areas of in vivo validation for quinazolinone derivatives: anticonvulsant and anticancer activities. By examining the experimental methodologies and data from studies on representative compounds, researchers can design robust in vivo validation plans for novel derivatives like this compound.

Anticonvulsant Activity of Quinazolinone Derivatives

Several studies have demonstrated the potent anticonvulsant effects of quinazolinone derivatives, often attributed to their interaction with GABAa receptors.[1][7] A comparative summary of the anticonvulsant activity of representative quinazolinone derivatives is presented below.

Table 1: Comparative Anticonvulsant Activity of Quinazolinone Derivatives

CompoundAnimal ModelSeizure Induction MethodDose (mg/kg, i.p.)Protection (%)Latency to First Seizure (s)Reference
Compound 8b (a 2,3-disubstituted quinazolin-4(3H)-one)MicePentylenetetrazole (PTZ)10083.331800[1][7]
Phenobarbital (Reference Drug)MicePentylenetetrazole (PTZ)201001800[1][7]
Diazepam (Reference Drug)MicePentylenetetrazole (PTZ)51001800[1][7]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol outlines the in vivo evaluation of the anticonvulsant activity of a test compound using the PTZ-induced seizure model in mice.[1][7]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound (e.g., a quinazolinone derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pentylenetetrazole (PTZ) solution (85 mg/kg)

  • Reference drugs (e.g., Phenobarbital, Diazepam)

  • Intraperitoneal (i.p.) injection syringes

Procedure:

  • Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, Test compound groups (different doses), and Reference drug groups.

  • Administer the test compound or reference drug intraperitoneally (i.p.).

  • After a specific pre-treatment time (e.g., 30 minutes), administer PTZ (85 mg/kg, i.p.) to induce clonic-tonic seizures.

  • Immediately after PTZ administration, observe each mouse individually for 30 minutes.

  • Record the following parameters:

    • Latency to the first seizure (in seconds).

    • Presence or absence of clonic and tonic seizures.

    • Percentage of animals protected from seizures.

G cluster_0 Pre-Treatment cluster_1 Seizure Induction & Observation cluster_2 Data Analysis animal_prep Animal Acclimatization (Swiss albino mice) grouping Grouping of Animals (n=6-8 per group) animal_prep->grouping treatment Compound Administration (i.p.) grouping->treatment ptz_admin PTZ Administration (85 mg/kg, i.p.) treatment->ptz_admin 30 min pre-treatment observation Observation Period (30 minutes) ptz_admin->observation data_rec Data Recording (Latency, Seizure type, Protection %) observation->data_rec analysis Statistical Analysis (e.g., ANOVA) data_rec->analysis

Dual inhibition of PARP-1 and BRD4 by quinazolinone analogs.
Experimental Protocol: Xenograft Tumor Model

This protocol describes the in vivo evaluation of the anticancer efficacy of a test compound in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human cancer cell line (e.g., breast cancer cell line MDA-MB-231)

  • Test compound

  • Vehicle control

  • Positive control drug (e.g., Olaparib)

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Culture the selected cancer cell line under appropriate conditions.

  • Harvest and resuspend the cells in a mixture of media and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups: Vehicle control, Test compound, and Positive control.

  • Administer the respective treatments (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

While direct in vivo validation of this compound is yet to be extensively reported, the substantial body of evidence supporting the diverse biological activities of the quinazolinone class provides a strong impetus for its investigation. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to design and execute robust in vivo studies to elucidate the therapeutic potential of this and other novel quinazolinone derivatives. The versatility of the quinazolinone scaffold, coupled with established validation methodologies, positions these compounds as promising candidates for the development of new therapeutics.

References

A Comparative Analysis of (4-Oxo-4H-quinazolin-3-yl)-acetic acid Derivatives as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the quinazolinone scaffold is a cornerstone for the development of novel therapeutics with a wide array of biological activities. This guide provides a detailed statistical and experimental comparison of derivatives of (4-Oxo-4H-quinazolin-3-yl)-acetic acid, with a particular focus on their efficacy as aldose reductase inhibitors. Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemia, and its inhibition is a key strategy in mitigating diabetic complications.

This analysis is intended for researchers, scientists, and professionals in drug development, offering a clear comparison with alternative compounds and providing the foundational data to inform further research and development.

Quantitative Comparison of Aldose Reductase Inhibitors

The following table summarizes the in vitro inhibitory activity of novel this compound derivatives against aldose reductase (AR). The data is benchmarked against Epalrestat, a commercially available aldose reductase inhibitor. The inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key metrics for potency, with lower values indicating higher efficacy.

CompoundTarget EnzymeKᵢ (nM)IC₅₀ (µM)Cell Line (Cytotoxicity)
Compound 19 (2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid)Aldose Reductase61.20 ± 10.18[1][2]-L929, MCF-7
Compound 16 Aldose Reductase--L929, MCF-7
Epalrestat (Reference Drug)Aldose Reductase-> IC₅₀ of novel compounds[1][2]-
(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives Aldose Reductase-Submicromolar[3]HepG2

Note: Specific Kᵢ and IC₅₀ values for Compound 16 were not detailed in the provided search results, but it was highlighted for its low toxicity against normal L929 cells, similar to Compound 19[1][2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used in the evaluation of the synthesized compounds.

Aldose Reductase Inhibition Assay

This in vitro assay is designed to determine the inhibitory potential of a compound against the aldose reductase enzyme.

  • Enzyme and Substrate Preparation : Recombinant human aldose reductase is used. The substrate solution is prepared with NADPH and DL-glyceraldehyde.

  • Incubation : The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme in a reaction buffer.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate solution.

  • Measurement : The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis : The inhibitory activity is calculated as the percentage of inhibition relative to a control without the inhibitor. IC₅₀ values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations. The inhibitory constant (Kᵢ) can be determined using Lineweaver-Burk plots.[1]

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cell lines.

  • Cell Seeding : Cells (e.g., L929 non-tumoral fibroblasts and MCF-7 breast cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading : The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Cell viability is expressed as a percentage of the viability of untreated control cells. This allows for the assessment of the compound's toxicity.[1][2]

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the relevant biological pathway and a typical experimental workflow.

Aldose_Reductase_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Diabetic_Complications Diabetic Complications (e.g., Neuropathy, Retinopathy) Sorbitol->Diabetic_Complications Accumulation leads to Osmotic Stress Inhibitor (4-Oxo-4H-quinazolin-3-yl)- acetic acid derivatives Inhibitor->Glucose Inhibits

Caption: The Polyol Pathway and the Role of Aldose Reductase Inhibitors.

Experimental_Workflow start Start: Compound Synthesis synthesis Synthesis of (4-Oxo-4H-quinazolin-3-yl)- acetic acid derivatives start->synthesis screening In vitro Aldose Reductase Inhibition Assay synthesis->screening cytotoxicity MTT Cell Viability Assay (e.g., L929, MCF-7) synthesis->cytotoxicity adme In silico ADME Prediction synthesis->adme activity Determine IC50 and Ki values screening->activity docking Molecular Docking Studies activity->docking end Lead Compound Identification activity->end toxicity Assess Cytotoxicity cytotoxicity->toxicity toxicity->end binding Analyze Binding Modes with AR docking->binding binding->end properties Evaluate Drug-like Properties adme->properties properties->end

Caption: General Workflow for Screening Novel Aldose Reductase Inhibitors.

Broader Context and Alternative Applications

While the focus of this guide is on aldose reductase inhibition, it is important to note that the quinazolinone scaffold is versatile. Derivatives have been investigated for a range of other biological activities, including:

  • Anticancer Activity : Targeting various cancer cell lines through mechanisms like kinase inhibition.[4]

  • Antimicrobial Properties : Showing efficacy against pathogenic bacteria and fungi.[5]

  • Anticonvulsant Effects : Demonstrating potential in the treatment of seizures.[5]

  • PROTAC Linkers : The parent compound, this compound, is also utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[6][7]

This broader therapeutic potential underscores the importance of continued research into this class of compounds. The data and protocols presented here provide a solid foundation for the comparative evaluation of this compound derivatives and their alternatives in the pursuit of novel and effective therapies.

References

Safety Operating Guide

Safe Disposal of (4-Oxo-4H-quinazolin-3-yl)-acetic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount for ensuring the safety of laboratory personnel and protecting the environment. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (4-Oxo-4H-quinazolin-3-yl)-acetic acid, a compound utilized in biological studies.[1] Adherence to these procedures is critical for maintaining a safe and compliant research environment.

I. Hazard Assessment and Classification

General Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke when handling this chemical.

  • Wash hands thoroughly after handling.

II. Waste Segregation and Container Management

Proper segregation and containment of chemical waste are crucial to prevent accidental reactions and ensure safe disposal.

  • Waste Classification: Unless confirmed to be non-hazardous by a qualified safety officer, all waste containing this compound should be treated as hazardous chemical waste.[2][3]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste.[2][4] The container must be in good condition, with no cracks or leaks.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2][4] The date of waste accumulation should also be recorded.[4]

  • Incompatible Materials: Store waste containing this compound separately from strong oxidizing agents, strong acids, or strong bases to prevent hazardous reactions.[5][6]

III. Disposal Procedures

The following step-by-step procedures should be followed for the disposal of this compound and associated materials.

A. Solid Waste:

  • Collection: Collect pure this compound waste in a designated, properly labeled hazardous waste container.

  • Storage: Keep the container sealed at all times, except when adding waste.[2][3] Store the container in a designated satellite accumulation area within the laboratory.

  • Disposal: Arrange for a pickup by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

B. Liquid Waste (Solutions):

  • Collection: Collect aqueous or solvent solutions containing this compound in a separate, labeled hazardous waste container.

  • Segregation: Do not mix with other incompatible waste streams. Specifically, halogenated and non-halogenated solvent wastes should be collected separately.[5]

  • Disposal: Follow the same procedure as for solid waste, arranging for collection by authorized personnel.

C. Contaminated Materials:

  • PPE and Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the designated solid hazardous waste container.

  • Glassware: Reusable glassware should be decontaminated by triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][3]

D. Empty Containers:

  • Decontamination: The original container of this compound must be triple rinsed with a solvent capable of removing the residue.[2][3][7]

  • Rinsate Collection: The rinsate from the triple rinse must be collected and disposed of as hazardous chemical waste.[2][3]

  • Final Disposal: After triple rinsing and ensuring the container is free of any residue, deface or remove the original label. The clean, empty container can then be disposed of in the regular trash or recycled, depending on institutional policies.[3][7]

IV. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and the institution's EHS office.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the provided search results, the table below summarizes the available information for the closely related methyl ester derivative, which can be used as a precautionary reference.

PropertyValueSource
Chemical Formula C₁₀H₈N₂O₃Santa Cruz Biotechnology[8]
Molecular Weight 204.18 g/mol Santa Cruz Biotechnology[8]
Hazard Classification Acute Toxicity 4 (Oral)Sigma-Aldrich (for methyl ester)
GHS Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich (for methyl ester)
Hazard Statement H302 (Harmful if swallowed)Sigma-Aldrich (for methyl ester)
Storage Class Code 11 (Combustible Solids)Sigma-Aldrich (for methyl ester)

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_assessment Hazard Assessment cluster_disposal_pathways Disposal Pathways cluster_final_disposal Final Disposal Waste Generate Waste Containing This compound Assess Assess Waste Type Waste->Assess SolidWaste Solid Waste (Pure compound, contaminated PPE) Assess->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) Assess->LiquidWaste Liquid EmptyContainer Empty Container Assess->EmptyContainer Empty Container HazardousWaste Collect in Labeled Hazardous Waste Container SolidWaste->HazardousWaste LiquidWaste->HazardousWaste TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse EHS Arrange Pickup by EHS/ Licensed Waste Handler HazardousWaste->EHS CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate RegularTrash Dispose of Clean Container in Regular Trash/Recycling TripleRinse->RegularTrash After defacing label CollectRinsate->HazardousWaste

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.